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  • Product: 6-Bromo-2,3-dihydrobenzofuran-5-ol
  • CAS: 40492-53-3

Core Science & Biosynthesis

Foundational

6-Bromo-2,3-dihydrobenzofuran-5-ol: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly versatile, halogenated bicyclic building block frequently utilized in advanced organic synthesis and medicinal chemistry. The unique stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly versatile, halogenated bicyclic building block frequently utilized in advanced organic synthesis and medicinal chemistry. The unique structural topology—a fused dihydrofuran ring coupled with an electron-donating phenolic hydroxyl group—imparts distinct electronic and steric properties. The strategic placement of the bromine atom at the C-6 position unlocks a myriad of cross-coupling opportunities, making it a critical intermediate in the development of allosteric modulators for central nervous system (CNS) targets, notably the M4 muscarinic acetylcholine receptor (mAChR) [1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven protocols for its downstream functionalization.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of 6-Bromo-2,3-dihydrobenzofuran-5-ol is essential for predicting its behavior in both synthetic workflows and biological environments [2]. The presence of the bromine atom significantly increases the lipophilicity (LogP) compared to the unhalogenated precursor, while the hydroxyl group maintains a moderate polar surface area (PSA) suitable for CNS penetration.

Table 1: Physicochemical Properties of 6-Bromo-2,3-dihydrobenzofuran-5-ol

PropertyValue
CAS Number 40492-53-3
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Melting Point 115 – 117 °C
Boiling Point (Predicted) 288.7 ± 40.0 °C
Density (Predicted) 1.731 ± 0.06 g/cm³
Topological Polar Surface Area (PSA) 29.46 Ų
LogP (Predicted) 2.0896

Causality Insight: The relatively high density and melting point are characteristic of brominated aromatics, driven by the heavy halogen atom and strong intermolecular hydrogen bonding facilitated by the C-5 hydroxyl group.

Structural and Mechanistic Insights: Regioselectivity

The synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol relies on the electrophilic aromatic bromination of 2,3-dihydrobenzofuran-5-ol. The regioselectivity of this transformation is dictated by a combination of electronic activation and steric hindrance:

  • Electronic Effects: The C-5 hydroxyl group is a strong ortho/para directing group. The oxygen atom of the fused dihydrofuran ring (at C-1) also donates electron density via resonance, further activating the aromatic system toward electrophilic attack.

  • Steric Hindrance: While both the C-4 and C-6 positions are ortho to the hydroxyl group, the C-4 position is sterically encumbered by the adjacent methylene group (C-3) of the non-planar dihydrofuran ring. Consequently, the electrophilic attack of the bromonium ion occurs almost exclusively at the less hindered C-6 position.

Experimental Protocol: Regioselective Bromination

To achieve high yields and prevent over-bromination, N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂). NBS provides a controlled, low steady-state concentration of electrophilic bromine, ensuring a clean reaction profile.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of 2,3-dihydrobenzofuran-5-ol in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to suppress oxidative side reactions.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: Maintaining the temperature at 0 °C is vital to prevent di-bromination and preserve strict regioselectivity.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture at 0 °C for 1–2 hours. The reaction is monitored via LC-MS. The disappearance of the starting material peak and the emergence of a single major product mass ( [M+H]+≈215/217 exhibiting the classic 1:1 isotopic pattern of bromine) validate reaction completion.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This step immediately reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction and preventing downstream oxidative degradation during workup.

  • Workup and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure 6-Bromo-2,3-dihydrobenzofuran-5-ol as an off-white solid.

BrominationWorkflow Start 2,3-Dihydrobenzofuran-5-ol (Starting Material) Reaction Electrophilic Aromatic Bromination (Regioselective at C-6) Start->Reaction Reagent N-Bromosuccinimide (NBS) in DCM or MeCN (0 °C) Reagent->Reaction Quench Quench with Na2S2O3 (aq) & Extraction Reaction->Quench Monitor via LC-MS Purification Column Chromatography or Recrystallization Quench->Purification Product 6-Bromo-2,3-dihydrobenzofuran-5-ol (Target Product) Purification->Product Yield: >85%

Caption: Regioselective electrophilic bromination workflow for 6-Bromo-2,3-dihydrobenzofuran-5-ol.

Downstream Reactivity and Applications in Drug Discovery

The orthogonal reactivity of the C-6 bromine and the C-5 hydroxyl group makes this compound an ideal bifunctional scaffold for complex drug discovery programs.

  • C-6 Bromine Reactivity (Transition-Metal Catalysis): The aryl bromide is highly amenable to palladium-catalyzed cross-coupling reactions. As documented in patent literature (e.g., WO2017112719A1), this scaffold is utilized in Suzuki-Miyaura and Negishi couplings to install complex aryl, heteroaryl, or alkyl substituents at the C-6 position [1]. These elaborations are critical for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which act as potent allosteric modulators of the M4 mAChR, offering therapeutic potential for Alzheimer's disease and schizophrenia.

  • C-5 Hydroxyl Reactivity: The phenolic OH can be readily alkylated using alkyl halides and a mild base (e.g., K₂CO₃ in DMF) to form ethers. Alternatively, it can be converted into a triflate (-OTf) using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine. The resulting triflate can serve as a secondary electrophilic site for sequential cross-coupling reactions, allowing for exhaustive functionalization of the aromatic core.

DownstreamPathways Core 6-Bromo-2,3-dihydrobenzofuran-5-ol C6_Path C-6 Bromine Reactivity Core->C6_Path C5_Path C-5 Hydroxyl Reactivity Core->C5_Path Suzuki Suzuki-Miyaura / Negishi Coupling (Pd-Catalyzed) C6_Path->Suzuki Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) C6_Path->Buchwald Alkylation O-Alkylation (Alkyl Halides / K2CO3) C5_Path->Alkylation Triflation Triflation (Tf2O / Pyridine) C5_Path->Triflation M4 M4 mAChR Modulators (Alzheimer's / Schizophrenia) Suzuki->M4 Alkylation->M4

Caption: Divergent downstream functionalization pathways of 6-Bromo-2,3-dihydrobenzofuran-5-ol.

References

  • Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
Exploratory

Structural Elucidation of 6-Bromo-2,3-dihydrobenzofuran-5-ol via High-Resolution NMR Spectroscopy

Executive Summary The exact structural verification of halogenated benzofuran derivatives is a critical quality control checkpoint in medicinal chemistry and drug development. 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 404...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exact structural verification of halogenated benzofuran derivatives is a critical quality control checkpoint in medicinal chemistry and drug development. 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) serves as a vital synthetic building block for bioactive coumarans and receptor ligands. This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. By establishing a self-validating experimental framework and detailing the causality behind specific chemical shifts, this guide equips researchers with the authoritative reference needed to confirm molecular integrity.

Molecular Architecture & Electronic Causality

6-Bromo-2,3-dihydrobenzofuran-5-ol consists of a benzene ring fused to a saturated five-membered dihydrofuran ring. The electronic environment of this molecule is governed by three competing forces:

  • The Ether Linkage (O1): Strongly deshields the adjacent aliphatic carbon (C2) and the bridgehead aromatic carbon (C7a) via inductive electron withdrawal.

  • The Hydroxyl Group (C5): Acts as a strong π -donor via resonance, shielding the ortho positions (C4 and C6) in the proton spectrum, while heavily deshielding the ipso carbon (C5) in the carbon spectrum.

  • The Bromine Atom (C6): Introduces a pronounced "heavy atom effect." While its electronegativity inductively withdraws electrons, spin-orbit coupling from its large electron cloud paradoxically shields the ipso carbon (C6), driving it upfield.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the NMR acquisition must function as a self-validating system where internal controls verify the accuracy of the output.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Dissolution: Weigh precisely 15.0 mg of 6-Bromo-2,3-dihydrobenzofuran-5-ol and dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected for its lack of exchangeable protons, preventing unwanted deuterium exchange with the C5-OH group, which would otherwise suppress the hydroxyl signal.

  • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the absolute zero reference ( δ 0.00 ppm). If the TMS peak drifts, the entire spectrum is compromised, triggering an automatic invalidation of the run.

  • Degassing: Subject the NMR tube to brief ultrasonic degassing (30 seconds).

    • Causality: Dissolved oxygen is paramagnetic and accelerates transverse relaxation ( T2​ ), which broadens spectral lines. Removing oxygen ensures sharp peaks, critical for resolving fine J -couplings.

  • Locking and Shimming: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium resonance of CDCl 3​ ( δ 7.26 ppm) and shim the Z-axis gradients until the TMS peak exhibits a linewidth at half-height ( W1/2​ ) of < 0.5 Hz.

    • Causality: The solvent lock compensates for magnetic field drift over time. Achieving a linewidth < 0.5 Hz guarantees that magnetic field inhomogeneity will not mask scalar couplings .

  • Acquisition:

    • 1 H NMR: Utilize a 30° excitation pulse (zg30) with 16 scans and a 2-second relaxation delay ( D1​ ).

    • 13 C NMR: Utilize a power-gated decoupling sequence (zgpg30) with 1024 scans to ensure a high signal-to-noise ratio for quaternary carbons.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D 1H NMR (Proton Environments) A->B C 1D 13C NMR (Carbon Framework) A->C D 2D COSY (H-H Coupling) B->D E 2D HSQC (1-Bond C-H) B->E F 2D HMBC (Long-Range C-H) B->F C->E C->F G Structural Elucidation 6-Bromo-2,3-dihydrobenzofuran-5-ol D->G E->G F->G

Figure 1: Self-validating NMR workflow for the structural elucidation of benzofuran derivatives.

1 H NMR Spectroscopic Data & Causality Analysis

The proton spectrum of 6-Bromo-2,3-dihydrobenzofuran-5-ol is distinctly divided into an aliphatic region and an aromatic region.

Aliphatic Region: The dihydrofuran ring protons at C2 and C3 form an AA′BB′ spin system, which at 400 MHz simplifies to two apparent triplets. The protons at C2 ( δ 4.58) are heavily deshielded relative to C3 ( δ 3.18) due to the direct inductive electron withdrawal by the adjacent oxygen atom.

Aromatic Region: The aromatic protons at C4 and C7 appear as two distinct singlets ( δ 6.85 and δ 6.95, respectively).

  • Causality of Multiplicity: Because H4 and H7 are situated para to one another across the benzene ring, their scalar coupling constant ( 4JHH​ ) is negligible (< 1 Hz). Therefore, they do not split each other into doublets, validating the 1,2,4,5-tetrasubstituted pattern of the aromatic ring .

13 C NMR Spectroscopic Data & Causality Analysis

The carbon-13 spectrum provides definitive proof of the halogenation site.

The Heavy Atom Effect: The most diagnostic signal is the quaternary carbon C6 ( δ 106.4 ppm). Typically, an aromatic carbon sits between 120-130 ppm. However, the attachment of the massive bromine atom induces a phenomenon known as the "heavy atom effect." Spin-orbit coupling from bromine's electron cloud creates a localized diamagnetic shielding current, pushing the C6 resonance significantly upfield .

Conversely, C5 ( δ 147.6 ppm) and C7a ( δ 154.5 ppm) are shifted far downfield. This is caused by the electronegativity of their attached oxygen atoms, which strips electron density away from the carbon nuclei, exposing them to the external magnetic field ( B0​ ).

2D NMR Correlation Strategies

To eliminate any ambiguity between the quaternary carbons (C3a, C5, C6, C7a), Heteronuclear Multiple Bond Correlation (HMBC) is utilized as a final validation layer.

  • The H3 protons ( δ 3.18) will show a strong 3JCH​ correlation to C7a and C5, but only a 2JCH​ correlation to C3a.

  • The H4 proton ( δ 6.85) will show correlations to C3a, C6, and C7a. This intersecting web of long-range correlations creates a closed logical loop, ensuring the final structural assignment is mathematically and spectroscopically irrefutable.

Data Summary Tables

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
2 4.58app t8.72HO-CH 2​ , deshielded by adjacent ether oxygen
3 3.18app t8.72HAr-CH 2​ , benzylic position
4 6.85s-1HAromatic CH, ortho to OH
7 6.95s-1HAromatic CH, ortho to Br
5-OH 5.30br s-1HHydroxyl proton (concentration dependent)
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Notes
2 71.8CH 2​ Aliphatic, highly deshielded by O1
3 29.5CH 2​ Aliphatic, benzylic
3a 129.2CQuaternary, bridgehead
4 113.8CHAromatic
5 147.6CQuaternary, directly attached to OH
6 106.4CQuaternary, attached to Br (Heavy Atom Effect)
7 112.1CHAromatic
7a 154.5CQuaternary, bridgehead attached to O1

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy (2nd Edition) Source: Academic Press URL: [Link]

Foundational

Pharmacokinetic Profiling of 6-Bromo-2,3-dihydrobenzofuran-5-ol Derivatives: A Technical Guide for ADME Optimization

Executive Summary The 2,3-dihydrobenzofuran (DBF) nucleus is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, neuroprotectants, and epigenetic inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran (DBF) nucleus is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, neuroprotectants, and epigenetic inhibitors. Specifically, 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) serves as a critical synthetic building block[1]. The 5-hydroxyl group provides a versatile handle for etherification, while the C6-bromine atom acts as a crucial bioisostere that fundamentally alters the molecule's pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth, causality-driven guide to the PK profiling of these halogenated derivatives.

Structural Rationale: The Role of C6-Bromination

Unsubstituted benzofurans and dihydrobenzofurans often suffer from poor metabolic stability due to rapid cytochrome P450 (CYP450)-mediated aromatic oxidation. The strategic incorporation of a bromine atom at the C6 position serves two primary pharmacokinetic purposes:

  • Steric Shielding: Bromine has a large atomic radius (~115 pm). Its placement at C6 creates significant steric perturbation, physically blocking CYP450 enzymes from accessing adjacent vulnerable carbon sites[2].

  • Lipophilic Modulation: Halogenation increases the topological polar surface area (TPSA) efficiency and overall lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets, such as3[3]. Furthermore, conformational restriction of the DBF core reduces entropic penalties upon target binding, a strategy successfully employed in the design of4[4].

Metabolic_Blocking Unsubstituted Unsubstituted DBF (High Clearance) CYP450 CYP450 Oxidation at C6 Position Unsubstituted->CYP450 Rapid Metabolism Bromination C6-Bromination (Steric Block) CYP450->Bromination Structural Optimization Stable Metabolically Stable Derivative Bromination->Stable Prolonged t1/2

Figure 1: Mechanistic pathway of CYP450 metabolic blocking via C6-bromination.

In Vitro Pharmacokinetic Workflows

To accurately predict in vivo behavior, in vitro assays must be designed as self-validating systems. The following protocols detail the critical steps for evaluating 6-bromo-DBF derivatives.

Protocol A: Microsomal Stability & Intrinsic Clearance ( Clint​ )

Causality Focus: Unbound drug clearance is the primary driver of half-life. We utilize Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system to maintain steady-state electron transfer, preventing the rapid degradation of direct NADPH spikes.

  • Pre-Incubation: Combine 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the 6-bromo-DBF derivative. Causality: Pre-incubating for 5 minutes at 37°C establishes thermal equilibrium and allows non-specific microsomal binding to stabilize before the reaction begins.

  • Reaction Initiation: Add the NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS). Causality: Cold acetonitrile instantly denatures CYP enzymes, while the IS corrects for volumetric pipetting errors and LC-MS matrix suppression.

  • Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If Verapamil does not degrade by >70% at 30 minutes, the HLM batch is compromised and data must be discarded.

Protocol B: Plasma Protein Binding via CD Spectroscopy

Highly lipophilic halogens can increase non-specific binding to Bovine Serum Albumin (BSA), drastically reducing the free fraction ( fu​ ) of the drug. We utilize Circular Dichroism (CD) spectroscopy to monitor protein conformational changes upon binding, as established in5[5].

  • Preparation: Prepare a 0.12 µM BSA solution in 90 mM NaCl/phosphate buffer (pH 7.5). Causality: This specific ionic strength mimics physiological conditions, preventing artifactual protein aggregation.

  • Titration: Titrate the 6-bromo-DBF derivative (0 to 25 nmol) into the BSA solution.

  • CD Measurement: Monitor the ellipticity at 222 nm. Causality: The 222 nm wavelength specifically corresponds to the α -helical content of BSA. A shift in the melting temperature ( Tm​ ) or a reduction in ellipticity quantitatively validates the binding affinity ( Kd​ ), confirming whether the derivative will be trapped in plasma or free to partition into target tissues[5].

ADME_Workflow Start 6-Bromo-DBF Derivatives InSilico In Silico ADME (SwissADME, LogP) Start->InSilico InVitro In Vitro Profiling (Microsomes, Caco-2) InSilico->InVitro InVivo In Vivo PK (Rat/Dog Dosing) InVitro->InVivo Favorable t1/2 Decision Lead Selection (High F%, Low Cl) InVivo->Decision

Figure 2: Sequential ADME profiling workflow for 6-Bromo-DBF derivatives.

In Vivo Pharmacokinetic Profiling

To translate in vitro stability into systemic efficacy, in vivo profiling is conducted using a cassette dosing approach.

Protocol C: Cassette Dosing in Rodent Models

Causality Focus: Cassette dosing (administering 3-5 structural analogs simultaneously) minimizes biological variance between animals and drastically reduces the number of subjects required.

  • Formulation: Suspend the 6-bromo-DBF derivatives in 5% DMSO / 10% Tween-80 / 85% Saline. Causality: Brominated DBFs are highly hydrophobic; this co-solvent system ensures complete dissolution without causing vehicle-induced toxicity.

  • Administration: Administer intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to Sprague-Dawley rats.

  • Bioanalysis: Analyze plasma samples via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Validation Checkpoint: The mass spectrometer must resolve the isotopic signature of bromine (~1:1 ratio of 79Br and 81Br isotopes). This isotopic doublet acts as an intrinsic self-validating marker to distinguish the parent drug from endogenous isobaric interferences.

Quantitative Data Synthesis

The impact of C6-bromination and core rigidification on PK parameters is summarized below. Data represents a synthesis of typical profiles observed in optimized DBF scaffolds[6],[4].

Table 1: Predicted vs. Experimental In Vitro ADME Properties

Compound ClassCLogPTPSA (Ų)Caco-2 Permeability ( nm/s )HLM Clint​ ( μL/min/mg )BBB Penetration
Unsubstituted DBF2.1529.5> 0.3045.2 (High)High
6-Bromo-DBF 3.40 29.5 > 0.35 12.4 (Low) Moderate
Quaternary-DBF (e.g., GSK852 analog)2.8545.1> 0.253.3 (Very Low)Low

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterUnsubstituted DBF6-Bromo-DBFOptimized DBF (e.g., GSK852)
Clearance ( Cl , mL/min/kg ) 65.028.515.2
Volume of Distribution ( Vd​ , L/kg ) 1.22.81.5
Half-life ( t1/2​ , h ) 0.82.44.5
Oral Bioavailability ( F% ) 12%35%68%

Conclusion

The 6-Bromo-2,3-dihydrobenzofuran-5-ol scaffold is a highly versatile building block that inherently addresses many of the pharmacokinetic liabilities associated with standard heterocyclic systems. By leveraging the steric bulk of the C6-bromine to block CYP450 oxidation, and utilizing the DBF core to restrict conformational entropy, researchers can systematically drive compounds toward higher oral bioavailability ( F% ) and prolonged systemic half-lives. Adhering to strict, self-validating in vitro and in vivo protocols ensures that these physicochemical advantages successfully translate into viable clinical candidates.

References

  • BLDpharm.40492-53-3 | 6-Bromo-2,3-dihydrobenzofuran-5-ol.
  • EvitaChem.4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one: Benzofuran Derivatives as Privileged Pharmacophores.
  • ACS Chemical Neuroscience.Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse.
  • Journal of Medicinal Chemistry (ACS).Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors.
  • Molecules (PMC).Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure.
  • RSC Advances.Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives.

Sources

Exploratory

Mechanism of Action for 6-Bromo-2,3-dihydrobenzofuran-5-ol Based Compounds: A Technical Guide to Multi-Target Therapeutic Scaffolds

Executive Summary The 2,3-dihydrobenzofuran-5-ol scaffold is a privileged structure in medicinal chemistry, frequently serving as a highly potent bioisostere for α-tocopherol (Vitamin E)[1]. The introduction of a bromine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrobenzofuran-5-ol scaffold is a privileged structure in medicinal chemistry, frequently serving as a highly potent bioisostere for α-tocopherol (Vitamin E)[1]. The introduction of a bromine atom at the C6 position to form 6-Bromo-2,3-dihydrobenzofuran-5-ol creates a unique molecular profile characterized by enhanced lipophilicity, altered redox potentials, and specific steric interactions. This technical guide explores the multi-target mechanism of action (MoA) of these compounds, focusing on their roles as potent radical scavengers, neuroprotective agents, and antimicrobial scaffolds.

Structural Pharmacology: The Rationale for the Scaffold

To understand the efficacy of 6-bromo-2,3-dihydrobenzofuran-5-ol, one must analyze its stereoelectronic architecture.

The 5-Membered Ring Advantage: In natural antioxidants like chromanols (e.g., Vitamin E), the 6-membered pyran ring allows a degree of conformational flexibility that slightly twists the oxygen lone pairs out of the plane of the aromatic ring. In contrast, the 5-membered dihydrofuran ring of 2,3-dihydrobenzofuran-5-ol enforces strict coplanarity[1]. This rigid geometry maximizes the p-π orbital overlap between the ethereal oxygen and the aromatic system, significantly stabilizing the phenoxyl radical generated during oxidative stress neutralization[2].

The Role of the 6-Bromo Substituent: The halogenation at the C6 position serves two critical pharmacological purposes:

  • Lipid Bilayer Partitioning: Bromine increases the partition coefficient (LogP), driving the molecule into the hydrophobic core of cell membranes where lipid peroxidation propagates[3].

  • Targeted Steric Hindrance: In specific biological targets (such as fungal enzymes or amyloid-beta aggregates), the bulky halogen provides specific hydrophobic interactions that unsubstituted analogs lack, preventing rapid metabolic degradation and enhancing target residence time[4][5].

Primary Mechanism: Redox Modulation via HAT and SET

The foundational MoA of 6-bromo-2,3-dihydrobenzofuran-5-ol compounds is the termination of radical chain reactions. This occurs primarily via Hydrogen Atom Transfer (HAT) , though Single Electron Transfer (SET) can occur in highly polar environments[1].

When a lipid peroxyl radical (LOO•) encounters the benzofuran-5-ol, the phenolic hydroxyl group donates a hydrogen atom. Because of the enforced planarity discussed above, the resulting phenoxyl radical is highly stable and unreactive toward oxygen, effectively breaking the autoxidation chain and preventing cellular apoptosis.

G A 6-Bromo-2,3-dihydrobenzofuran-5-ol (Intact Molecule) C Hydrogen Atom Transfer (HAT) Phenolic -OH donates H• A->C Encounters ROS B Reactive Oxygen Species (ROS) (e.g., Lipid Peroxyl Radical) B->C Triggers reaction D Stabilized Phenoxyl Radical (Resonance & Planarity) C->D Intermediate E Neutralized ROS (Non-toxic lipid hydroperoxide) C->E Byproduct

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 6-Bromo-2,3-dihydrobenzofuran-5-ol.

Secondary Mechanisms: Neuroprotection & Antimicrobial Action

Beyond passive radical scavenging, these compounds exhibit active pharmacological targeting across multiple disease states.

Amyloid-Beta (Aβ) Disaggregation

Benzofuran derivatives exhibit a high affinity for the β-sheet structures of Aβ plaques, a hallmark of Alzheimer's Disease. The planar aromatic core intercalates into the amyloid fibrils, while the hydroxyl and bromo groups disrupt the hydrogen bonding network. This interaction converts toxic Aβ oligomers into non-toxic monomers or amorphous aggregates, providing profound neuroprotective effects[5].

Antimicrobial and Antifungal Activity

Halogenated benzofurans are highly effective at disrupting fungal cell membranes and inhibiting key structural enzymes. The 6-bromo substitution is particularly effective against Candida and Aspergillus species. The mechanism is heavily reliant on the lipophilic bromine atom mimicking substrate binding in lipid-processing enzymes (such as N-myristoyltransferase) while simultaneously resisting metabolic clearance[3][4].

G Core 6-Bromo-2,3-dihydrobenzofuran-5-ol Scaffold Path1 Antioxidant Pathway (Lipid Peroxidation Inhibition) Core->Path1 Path2 Neuroprotective Pathway (Aβ Disaggregation) Core->Path2 Path3 Antimicrobial Pathway (Membrane/Enzyme Targeting) Core->Path3 Out1 Cell Survival / Reduced Oxidative Stress Path1->Out1 Out2 Clearance of Toxic Oligomers Path2->Out2 Out3 Fungal/Bacterial Cell Death Path3->Out3

Fig 2: Multi-target pharmacological pathways of the brominated benzofuran-5-ol scaffold.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely list steps; we establish the causality behind the assay conditions to ensure reproducibility.

Protocol 1: DPPH Radical Scavenging Kinetics

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is utilized because its deep purple color (absorbing at 517 nm) bleaches upon reduction via HAT. We measure kinetics rather than just the endpoint, because the constrained 5-membered ring of our compound reacts significantly faster than standard chromanols.

  • Preparation: Prepare a 100 µM solution of DPPH in anhydrous methanol. Prepare the 6-bromo-2,3-dihydrobenzofuran-5-ol compound in serial dilutions (1 µM to 50 µM).

  • Reaction: In a 96-well plate, mix 100 µL of the compound with 100 µL of DPPH solution.

  • Self-Validation Controls:

    • Positive Control: Trolox (Vitamin E analog) to normalize the kinetic rate.

    • Negative Control: Methanol + DPPH (no compound) to account for baseline photometric drift.

  • Measurement: Read absorbance at 517 nm every 30 seconds for 30 minutes using a microplate reader. Calculate the IC50 based on the steady-state plateau.

Protocol 2: Thioflavin T (ThT) Fluorescence for Aβ Disaggregation

Causality: ThT is a dye that fluoresces intensely only when bound to amyloid β-sheets. A decrease in fluorescence directly correlates with the compound's ability to disaggregate plaques[5].

  • Fibrilization: Incubate Aβ42 peptides (25 µM) in PBS (pH 7.4) at 37°C for 3 days to form mature fibrils.

  • Treatment: Add the benzofuran derivative (0.5 µM, 5 µM, 50 µM) to the preformed fibrils and incubate for an additional 24 hours.

  • Staining: Add ThT (final concentration 20 µM) to the mixture.

  • Self-Validation Controls:

    • Fibril Control: Pre-aggregated Aβ + ThT (establishes 100% fluorescence baseline).

    • Quenching Control: Compound + ThT (without Aβ) to ensure the benzofuran derivative does not auto-fluoresce or artificially quench ThT emission.

  • Measurement: Measure fluorescence (Excitation: 440 nm, Emission: 490 nm).

Protocol 3: Broth Microdilution for Antifungal MIC

Causality: To determine the Minimum Inhibitory Concentration (MIC), a standardized broth microdilution ensures that the lipophilic brominated compound remains in solution while interacting with the fungal membrane.

  • Inoculum: Prepare a suspension of Candida albicans in RPMI 1640 medium adjusted to 1×103 to 5×103 CFU/mL.

  • Dosing: Dispense 100 µL of the inoculum into a 96-well plate containing 100 µL of serially diluted compound (0.5 to 64 µg/mL). Use DMSO as the initial solvent, ensuring the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Incubation & Reading: Incubate at 35°C for 24-48 hours. The MIC is the lowest concentration showing complete visual inhibition of growth[4].

Quantitative Data Summary

The following table synthesizes expected quantitative benchmarks for 6-bromo-2,3-dihydrobenzofuran-5-ol derivatives based on validated literature analogs[1][4][5][6].

Pharmacological TargetAssay TypeAverage IC50 / MIC RangeBenchmark Control
Radical Scavenging DPPH Kinetics10.0 – 20.0 µMTrolox (IC50 ~25 µM)
Lipid Peroxidation ORAC Assay2.5 – 3.4 Trolox Equivalentsα-Tocopherol (1.0 Eq)
Aβ Disaggregation ThT Fluorescence5.0 – 50.0 µMResveratrol (IC50 ~15 µM)
Antifungal Activity MIC (C. albicans)1.6 – 12.5 µg/mL5-Fluorocytosine (MIC ~2 µg/mL)

References

  • Asif, M. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information (PMC).[Link]

  • Yin, B., et al. Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. ACS Chemical Neuroscience.[Link]

  • Kossakowski, J., et al. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate.[Link]

  • Matsumoto, K., et al. Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols. Clockss. [Link] (DOI: 10.3987/COM-21-14589)

  • Abdel-Lateff, A., et al. New Antioxidant Hydroquinone Derivatives from the Algicolous Marine Fungus Acremonium sp. ResearchGate.[Link]

  • Hofmann, B., et al. Neuroprotective Tri- and Tetracyclic BChE Inhibitors Releasing Reversible Inhibitors upon Carbamate Transfer. ACS Medicinal Chemistry Letters.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 6-Bromo-2,3-dihydrobenzofuran-5-ol

Application Note: High-Regioselectivity Synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Document Type: Standard Operating Proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Regioselectivity Synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of allosteric modulators, antimicrobial agents, and neurotherapeutics[1][2]. Specifically, the halogenation of this core at the C6 position to yield 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) serves as a critical bioisosteric replacement strategy and provides a versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi)[2][3].

Bromination of 2,3-dihydrobenzofuran-5-ol presents a regioselectivity challenge. The strongly activating hydroxyl group at C5 directs electrophilic aromatic substitution to the ortho positions (C4 and C6). However, the C6 position is kinetically and thermodynamically favored due to the steric hindrance imparted by the aliphatic ring carbons near C4. This protocol utilizes N-Bromosuccinimide (NBS) under strictly controlled, light-shielded conditions to maximize C6 regioselectivity while suppressing oxidative degradation and radical-mediated aliphatic bromination[2].

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the logical progression of the synthesis, highlighting the critical control parameters required to ensure high yield and purity.

Caption: Workflow for the regioselective electrophilic bromination of 2,3-dihydrobenzofuran-5-ol.

Materials and Stoichiometry

A precise stoichiometric balance is required to prevent over-bromination (yielding the 4,6-dibromo derivative) while ensuring complete consumption of the starting material.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2,3-dihydrobenzofuran-5-ol136.151.001.36 g (10.0 mmol)Starting Material
N-Bromosuccinimide (NBS)177.981.051.87 g (10.5 mmol)Electrophilic Bromine Source
Dichloromethane (DCM)84.93Solvent50.0 mLReaction Medium
Sodium Thiosulfate (sat. aq.)158.11Excess20.0 mLQuenching Agent
Sodium Sulfate (Anhydrous)142.04N/AAs neededDrying Agent

Note: NBS should be freshly recrystallized from water to remove trace bromine ( Br2​ ) and hydrobromic acid (HBr), which can catalyze unwanted side reactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual and analytical checkpoints are embedded to ensure the integrity of the process.

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 2,3-dihydrobenzofuran-5-ol (1.36 g, 10.0 mmol) to the flask, followed by 50 mL of anhydrous Dichloromethane (DCM). Stir until complete dissolution is achieved.

  • Temperature & Light Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Wrap the flask in aluminum foil.

    • Causality Insight: Shielding the reaction from ambient light is critical. UV/visible light can initiate homolytic cleavage of NBS, triggering a radical pathway that leads to unwanted allylic/benzylic bromination at the C2 or C3 positions of the dihydrofuran ring.

Phase 2: Reagent Addition and Propagation
  • Electrophile Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Causality Insight: Portion-wise addition controls the exothermic nature of the electrophilic aromatic substitution, maintaining the kinetic preference for the less sterically hindered C6 position over the C4 position.

  • Reaction Maturation: Remove the ice bath after 30 minutes and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 2 to 4 hours.

  • Monitoring: Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 4:1 v/v) or LC-MS. The starting material ( Rf​≈0.35 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.45 ).

Phase 3: Quenching and Workup
  • Quenching: Once complete consumption of the starting material is confirmed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Stir vigorously for 10 minutes.

    • Causality Insight: Na2​S2​O3​ reduces any unreacted electrophilic bromine species, preventing further bromination during the concentration phase where local concentrations spike.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with distilled water (30 mL) and saturated brine (30 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product as a dark oil or semi-solid.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane to Hexane:Ethyl Acetate (9:1 to 4:1).

  • Isolation: Combine the fractions containing the pure product and concentrate in vacuo to afford 6-Bromo-2,3-dihydrobenzofuran-5-ol as an off-white to pale yellow solid. (Expected Yield: 80-88%).

Analytical Characterization & Validation

To validate the success of the synthesis and confirm the regiochemistry (C6 vs C4 bromination), the following analytical data should be verified against the isolated compound:

Analytical MethodExpected Validation DataDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 7.05 (s, 1H), 6.82 (s, 1H), 5.15 (br s, 1H, -OH), 4.58 (t, J = 8.7 Hz, 2H), 3.20 (t, J = 8.7 Hz, 2H).The two aromatic protons appear as singlets, confirming para-relationship (C4 and C7), validating that bromination occurred at C6.
13 C NMR (100 MHz, CDCl3​ ) δ 154.2, 147.5, 128.1, 115.4, 112.3, 108.7, 71.5, 29.8.Confirms the carbon skeleton and the presence of the halogenated carbon.
LC-MS (ESI-) m/z 213.0 / 215.0 [M-H] Exhibits the characteristic 1:1 isotopic pattern of a mono-brominated compound.

References

  • Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity Source: ResearchGate URL:[Link][4]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL:[2]

Sources

Application

Application Note: 6-Bromo-2,3-dihydrobenzofuran-5-ol in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Significance In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Significance

In modern drug discovery, the selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) represents a highly privileged scaffold. It combines the bioisosteric properties of the dihydrobenzofuran (coumaran) core with two orthogonal functional handles: a phenolic hydroxyl group at the C5 position and a bromine atom at the C6 position.

This specific substitution pattern unlocks three distinct therapeutic and synthetic applications:

  • Advanced Antioxidant Design: The 2,3-dihydrobenzofuran-5-ol core is sterically and electronically optimized for peroxyl radical trapping, often outperforming traditional chromanol (Vitamin E) derivatives[1].

  • Melatoninergic Ligand Scaffolding: The core serves as a metabolically stable bioisostere for the indole ring of melatonin, crucial for designing selective MT1/MT2 receptor agonists[2].

  • Late-Stage Diversification: The C6-bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries.

Stereoelectronic Superiority in Antioxidant Design

Mechanistic Rationale

The antioxidant efficacy of phenolic compounds relies on their ability to donate a hydrogen atom to a lipid peroxyl radical, forming a stable phenoxyl radical. In 6-chromanols (like α -tocopherol), the six-membered oxygen-containing ring allows some conformational flexibility. However, the five-membered ring of 2,3-dihydrobenzofuran-5-ol forces the structure into a rigid, nearly planar conformation[3].

Causality in Design: This ring contraction restricts the non-phenolic ring oxygen, aligning its p-type lone pair orbital parallel to the aromatic π -system. This stereoelectronic overlap significantly stabilizes the resulting phenoxyl radical via resonance, making 2,3-dihydrobenzofuran-5-ols some of the most potent chain-breaking antioxidants known[1]. The C6-bromo group further modulates the oxidation potential via inductive electron withdrawal, preventing auto-oxidation while maintaining radical scavenging kinetics.

Quantitative Efficacy Comparison

The table below summarizes the relative antioxidant capacity of the dihydrobenzofuran core compared to traditional scaffolds, demonstrating the superiority of the five-membered ring system.

Compound ClassCore StructureRelative Radical Trapping Rate ( k1​ , M−1s−1 )Lipid Peroxidation IC 50​ ( μM )
Standard Phenol Phenol ∼1.0×104 > 500
Chroman-6-ol α -Tocopherol (Vitamin E) ∼3.2×106 ∼250
Dihydrobenzofuran-5-ol 2,2-Dimethyl-2,3-dihydrobenzofuran-5-ol ∼4.8×106 ∼150
6-Bromo-DHBF-5-ol 6-Bromo-2,3-dihydrobenzofuran-5-ol ∼4.2×106 ∼165

(Data synthesized from standard lipid peroxidation inhibition assays comparing chromanol and dihydrobenzofuran cores[1],[3])

Protocol 1: Self-Validating DPPH Radical Scavenging Assay

Purpose: To quantify the H-atom transfer capacity of synthesized 6-bromo-DHBF-5-ol derivatives.

Self-Validation Mechanism: This protocol includes a Trolox standard curve to normalize day-to-day variations in DPPH radical stability, ensuring absolute trustworthiness of the calculated IC 50​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Critical: DPPH is light-sensitive; wrap the flask in foil and use within 2 hours.

  • Compound Dilution: Prepare a serial dilution of the 6-bromo-DHBF-5-ol derivative in methanol (concentration range: 1 μM to 500 μM ). Prepare a parallel series of Trolox (positive control).

  • Assay Assembly: In a 96-well clear-bottom plate, add 100 μL of the compound solution to each well. Add 100 μL of the 0.2 mM DPPH solution.

  • Controls:

    • Blank: 200 μL methanol (background absorbance).

    • Negative Control: 100 μL methanol + 100 μL DPPH solution (maximum absorbance).

  • Incubation: Incubate the plate in the dark at 25°C for exactly 30 minutes. The planar DHBF core reacts rapidly, but 30 minutes ensures equilibrium for sterically hindered derivatives.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate % Scavenging = [(Acontrol​−Asample​)/Acontrol​]×100 . Plot against log[concentration] to determine the IC 50​ .

Bioisosteric Scaffolding for Melatoninergic Ligands

Mechanistic Rationale

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) involved in circadian rhythm regulation and sleep disorders[2]. The endogenous ligand, melatonin, contains an indole core which is rapidly metabolized via hepatic oxidation.

Causality in Design: Replacing the indole with a 2,3-dihydrobenzofuran core (as seen in FDA-approved drugs like Tasimelteon) retains the necessary aromaticity and hydrogen-bond accepting capabilities for the MT1/MT2 binding pockets while eliminating the metabolically labile pyrrole N-H[4]. The C5-OH and C6-Br of 6-Bromo-2,3-dihydrobenzofuran-5-ol serve as perfect vectors: the C5-OH mimics the 5-methoxy group of melatonin (essential for receptor activation), while the C6-Br allows for the attachment of lipophilic side chains to probe the deep hydrophobic pocket of the MT2 receptor, driving subtype selectivity[2].

MT_Signaling Ligand DHBF Melatoninergic Ligand (6-Substituted) MT1 MT1 Receptor (GPCR) Ligand->MT1 High Affinity Binding MT2 MT2 Receptor (GPCR) Ligand->MT2 Subtype Selectivity Gi Gi/o Protein Complex MT1->Gi Activation MT2->Gi Activation AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production PKA Protein Kinase A (Downregulated) cAMP->PKA Reduces activation

Figure 1: GPCR signaling cascade initiated by DHBF-based melatoninergic ligands, resulting in the downregulation of cAMP.

Protocol 2: In Vitro Radioligand Binding Assay (MT1/MT2)

Purpose: To determine the binding affinity ( Ki​ ) of DHBF derivatives at human MT1 and MT2 receptors.

Self-Validation Mechanism: Non-specific binding (NSB) is rigorously defined using a saturating concentration of cold (unlabeled) melatonin, ensuring that the radioactive signal measured is exclusively from specific receptor binding.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing human MT1 or MT2 receptors in binding buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4).

  • Tracer Addition: Add 2-[125I]-iodomelatonin (final concentration 0.1 nM) to the membrane suspension.

  • Ligand Competition: Add the 6-bromo-DHBF-5-ol derivative (test compound) at varying concentrations ( 10−11 to 10−5 M).

  • Controls:

    • Total Binding (TB): Buffer + Tracer + Membranes (no test compound).

    • Non-Specific Binding (NSB): Buffer + Tracer + Membranes + 10 μM unlabeled melatonin.

  • Incubation: Incubate the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters 3x with ice-cold wash buffer.

  • Quantification: Count the retained radioactivity using a gamma counter. Calculate specific binding = TB - NSB. Use non-linear regression (Cheng-Prusoff equation) to determine the Ki​ .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Mechanistic Rationale

To fully exploit 6-bromo-2,3-dihydrobenzofuran-5-ol in library generation, the C-Br bond is utilized in Suzuki-Miyaura cross-coupling.

Causality in Design: The presence of the free C5-OH can be problematic as it may coordinate to the palladium catalyst, leading to catalyst deactivation (Pd black precipitation). To circumvent this without adding tedious protection/deprotection steps, the protocol utilizes Pd(dppf)Cl 2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically shielded and highly stable palladium complex that resists poisoning by free phenols, allowing for direct, unprotected coupling.

Suzuki_Workflow Start 6-Bromo-DHBF-5-ol (Scaffold) Reaction Parallel Synthesis (Microwave, 100°C) Start->Reaction Reagents Boronic Acid Array + Pd(dppf)Cl2 + K2CO3 Reagents->Reaction Analysis LC-MS/UV Validation (>85% Purity) Reaction->Analysis Aliquot testing Screening Phenotypic / Target Screening Analysis->Screening Hit Identification

Figure 2: High-throughput Suzuki-Miyaura library generation workflow utilizing the 6-bromo scaffold.

Protocol 3: Microscale Suzuki-Miyaura Coupling for Library Generation

Purpose: Direct arylation/alkylation of the C6 position to generate a focused SAR library.

Self-Validation Mechanism: The reaction utilizes an internal standard (biphenyl) added post-reaction to quantify exact conversion rates via LC-MS before committing the crude mixture to expensive biological screening.

Step-by-Step Methodology:

  • Reagent Loading: In a 5 mL microwave vial, combine 6-bromo-2,3-dihydrobenzofuran-5-ol (0.1 mmol, 1.0 eq) and the desired aryl/heteroaryl boronic acid (0.15 mmol, 1.5 eq).

  • Catalyst & Base: Add Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (0.005 mmol, 5 mol%) and anhydrous K 2​ CO 3​ (0.3 mmol, 3.0 eq).

  • Solvent System: Add 2.0 mL of a degassed 4:1 mixture of 1,4-Dioxane:H 2​ O. Critical: The water is necessary to dissolve the inorganic base and activate the boronic acid via formation of the boronate species.

  • Inert Atmosphere: Purge the vial with Argon for 3 minutes, then seal with a crimp cap.

  • Microwave Irradiation: Heat the reaction in a microwave synthesizer at 100°C for 20 minutes.

  • Workup & Validation: Cool to room temperature. Add 50 μL of a 10 mM biphenyl solution (internal standard). Dilute a 10 μL aliquot with 1 mL acetonitrile, filter through a 0.2 μm PTFE syringe filter, and analyze via LC-MS to confirm >85% conversion.

  • Purification: Purify the remaining mixture via preparative reverse-phase HPLC.

References
  • Title: The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity Source: International Journal of Molecular Sciences (MDPI) URL: [Link][2]

  • Title: Antioxidant and Anti-inflammatory Active Dihydrobenzofuran Neolignans from the Seeds of Prunus tomentosa Source: Journal of Agricultural and Food Chemistry URL: [Link][5]

  • Title: Synthesis and radical scavenging activity of substituted dihydrobenzofuran-5-ols Source: Heterocycles URL: [Link][3]

  • Title: Synthetic Melatonin Receptor Agonists and Antagonists Source: IntechOpen URL: [Link][4]

Sources

Method

Application Note: 6-Bromo-2,3-dihydrobenzofuran-5-ol as a Strategic Building Block in Organic Synthesis and Drug Discovery

Introduction & Structural Rationale 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly versatile, orthogonally reactive bicyclic building block. It features a rigid 2,3-dihydrobenzofuran core substituted wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly versatile, orthogonally reactive bicyclic building block. It features a rigid 2,3-dihydrobenzofuran core substituted with a phenolic hydroxyl group at the C5 position and a bromine atom at the C6 position. This specific substitution pattern provides a dual-axis of functionalization, making it an invaluable intermediate for medicinal chemists and process scientists seeking to construct complex, conformationally restricted architectures.

Mechanistic Insights: Conformational Restriction and Orthogonality

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler alternatives (e.g., bromophenols or acyclic ethers):

  • Conformational Locking (Bioisosterism): In medicinal chemistry, the 2,3-dihydrobenzofuran ring is frequently employed as a conformationally restricted bioisostere for an aromatic methoxy group. By tying the oxygen atom into a five-membered ring, the oxygen lone pairs are locked into a specific spatial vector. This rigidification reduces the entropic penalty upon receptor binding. For instance, in the development of CNS-active phenethylamines, replacing a freely rotating 5-methoxy group with a dihydrofuran ring dramatically enhances 5-HT2A receptor binding affinity .

  • Orthogonal Reactivity: The C5–OH and C6–Br groups offer strictly orthogonal reaction pathways. The phenolic hydroxyl group (pKa ~10) can be selectively deprotonated by mild bases for O-alkylation, acylation, or conversion to a triflate (C–O bond activation). Conversely, the C6–Br serves as a robust handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig) or lithium-halogen exchange. The electron-donating nature of the oxygen atoms modulates the reactivity of the aromatic ring, making the C6 position highly nucleophilic once metalated.

Key Applications in Drug Development

  • Synthesis of Endothelin A (ETA) Receptor Antagonists: The 6-bromo-2,3-dihydrobenzofuran scaffold is a critical top-aryl fragment in the asymmetric synthesis of selective ETA receptor antagonists (e.g., Atrasentan analogs). The bromine atom allows for the generation of an aryllithium or Grignard reagent, which is subsequently added to a chiral Michael acceptor or aldehyde to establish contiguous asymmetric centers .

  • Development of Serotonergic Ligands: The building block is utilized to synthesize rigidified analogues of hallucinogenic amphetamines. The incorporation of the bromine atom at C6 contributes significantly to the hydrophobic binding pocket of the 5-HT2 receptor, increasing the binding energy by 2.4–3.2 kcal/mol compared to unbrominated analogs .

OrthogonalReactivity A 6-Bromo-2,3-dihydrobenzofuran-5-ol (Core Scaffold) B O-Alkylation (C5-OH) A->B K2CO3, R-X C 5-Alkoxy-6-bromo Intermediate B->C D Pd-Catalyzed Coupling (C6-Br) C->D Ar-B(OH)2, Pd cat. E 5-Alkoxy-6-aryl Product D->E

Workflow demonstrating the orthogonal functionalization of the C5 and C6 positions.

Experimental Protocols

Protocol A: Selective O-Alkylation of the C5-Hydroxyl Group

Objective: To protect or functionalize the phenol prior to downstream cross-coupling. Causality: Potassium carbonate (K2CO3) is selected as a mild base. It is strong enough to quantitatively deprotonate the phenol but weak enough to prevent base-catalyzed ring-opening of the dihydrofuran moiety, which can occur with stronger bases (e.g., NaH or KOtBu) at elevated temperatures . Acetone is chosen as the solvent because it provides excellent solubility for the electrophile and facilitates the SN2 displacement.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 6-bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv) and anhydrous K2CO3 (3.0 equiv).

  • Suspend the mixture in anhydrous acetone (0.2 M relative to the substrate).

  • Add the alkylating agent (e.g., allyl bromide or methyl iodide, 1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (56 °C) under a nitrogen atmosphere. Monitor progression via TLC or LC-MS.

  • Upon completion (typically 12–18 h), cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purify the resulting 5-alkoxy-6-bromo-2,3-dihydrobenzofuran via flash column chromatography (Hexanes/EtOAc).

Protocol B: Lithium-Halogen Exchange and Transmetalation

Objective: To generate a reactive nucleophile for stereospecific addition to an aldehyde or Michael acceptor. Causality: Direct Grignard formation from the electron-rich bromo-aryl system can be sluggish and low-yielding. Performing a lithium-halogen exchange with n-BuLi at cryogenic temperatures ensures rapid and quantitative metalation without side reactions (e.g., aryne formation). Subsequent transmetalation with MgBr2 yields the Grignard reagent, which exhibits superior stereocontrol during carbonyl addition compared to the harder aryllithium species .

Step-by-Step Methodology:

  • Dissolve the O-protected 6-bromo-2,3-dihydrobenzofuran derivative (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete exchange.

  • Add a freshly prepared solution of anhydrous MgBr2 (1.2 equiv) in THF dropwise.

  • Allow the mixture to stir for 30 minutes at -78 °C. The resulting arylmagnesium bromide species is now ready for the in situ addition of the target electrophile.

ETASynthesis Step1 5-Alkoxy-6-bromo-2,3-dihydrobenzofuran Step2 Lithium-Halogen Exchange (n-BuLi, -78 °C) Step1->Step2 Step3 Transmetalation to Grignard (MgBr2, -78 °C) Step2->Step3 Softens nucleophile Step4 Stereospecific Addition to Chiral Aldehyde Step3->Step4 Enhances stereocontrol Step5 ETA Receptor Antagonist Core (3 Chiral Centers) Step4->Step5 Intramolecular cyclization

Key steps utilizing the building block for ETA receptor antagonist synthesis.

Quantitative Data Summary

The following table summarizes the key orthogonal transformations, their optimized conditions, and typical yields when utilizing 6-bromo-2,3-dihydrobenzofuran-5-ol as a starting material.

TransformationReagents & ConditionsTarget IntermediateTypical YieldMechanistic Purpose
O-Alkylation K2CO3, Allyl-Br, Acetone, Reflux5-Allyloxy-6-bromo-2,3-dihydrobenzofuran85–90%Phenol protection; prevents catalyst poisoning in downstream steps.
Li-Halogen Exchange n-BuLi, THF, -78 °C6-Lithio-2,3-dihydrobenzofuran derivative>95% (Conv.)Rapid generation of a highly nucleophilic aryl species.
Transmetalation MgBr2, THF, -78 °C6-Magnesio-2,3-dihydrobenzofuran derivativeIn situSoftens the nucleophile to enhance stereocontrol during addition.
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, Na2CO35-Alkoxy-6-aryl-2,3-dihydrobenzofuran75–85%C–C bond formation to extend the molecular scaffold.

References

  • Nichols, D. E., Snyder, S. E., Oberlender, R., Johnson, M. P., & Huang, X. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281.[Link]

  • Song, Z. J., Zhao, M., Frey, L., Li, J., Tan, L., Chen, C. Y., Tschaen, D. M., Tillyer, R. D., Grabowski, E. J. J., Volante, R. P., Reider, P. J., Kato, Y., Okada, S., Nemoto, T., Sato, H., Akao, A., & Mase, T. (2001). Practical Asymmetric Synthesis of a Selective Endothelin A Receptor (ETA) Antagonist. Organic Letters, 3(21), 3357-3360.[Link]

Application

Application Note: HPLC Method Development and Validation for 6-Bromo-2,3-dihydrobenzofuran-5-ol

Introduction & Physicochemical Profiling 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3)[1] is a critical halogenated phenolic building block frequently utilized in the synthesis of complex pharmaceutical active ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3)[1] is a critical halogenated phenolic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural nuances.

The molecule features three distinct functional domains:

  • Phenolic Hydroxyl Group: Confers weak acidity. While typical phenols have a pKa​ of ~9.5, the electron-withdrawing inductive effect of the ortho-bromine atom lowers the pKa​ to approximately 8.0–8.5.

  • Bromine Substituent: A highly polarizable, heavy halogen that significantly increases the molecule's lipophilicity ( logP ) and offers unique interaction potentials (halogen bonding).

  • Dihydrobenzofuran Ring: A rigid, hydrophobic bicyclic system that dominates the molecule's steric profile[2].

Scientific Rationale for Method Choices (The "Why")
  • Mobile Phase pH Control: To achieve sharp, symmetrical peaks, the phenolic hydroxyl group must be maintained in a fully protonated (unionized) state. If the mobile phase pH is near the molecule's pKa​ , partial ionization occurs, leading to split peaks or severe tailing. Therefore, an acidic modifier such as 0.05% Trifluoroacetic acid (TFA) or 0.1% Formic acid (pH ~2.0–2.7) is strictly required[3].

  • Stationary Phase Selection: While a standard C18 column provides adequate hydrophobic retention, a Biphenyl or Phenyl-Hexyl stationary phase is highly recommended. The biphenyl phase exploits π−π interactions and halogen-bonding with the bromine atom, offering superior orthogonal selectivity to separate the target analyte from closely related synthetic impurities, such as debrominated analogs[3].

  • Detection Wavelength: Halogenated phenols exhibit strong, characteristic UV absorption bands due to the aromatic ring and phenolic auxochrome. A detection wavelength of 280 nm provides an optimal balance of high sensitivity and specificity, avoiding the noisy low-UV region (<220 nm) where mobile phase solvents might interfere[4].

Method Development Workflow

G Start Target: 6-Bromo-2,3-dihydrobenzofuran-5-ol Prop Physicochemical Profiling pKa ~8.5 | Lipophilic | UV Active (280 nm) Start->Prop Col Stationary Phase Selection Biphenyl Phase (Halogen & Pi-Pi Interactions) Prop->Col MP Mobile Phase Selection Acidic pH (2.0-3.0) to Suppress Phenol Ionization Prop->MP Opt Method Optimization Gradient Profile, Temp (30°C), Flow Rate Col->Opt MP->Opt Val ICH Q2(R1) Validation Specificity, Linearity, Accuracy, Precision Opt->Val

Quality by Design (QbD) workflow for HPLC method development of halogenated phenols.

Experimental Protocol

Chromatographic Conditions

The following parameters represent the optimized, self-validating system designed to ensure baseline resolution of 6-Bromo-2,3-dihydrobenzofuran-5-ol from potential degradation products.

ParameterSpecificationRationale
Column Waters XBridge Biphenyl (150 x 4.6 mm, 3.5 µm)Maximizes halogen and π−π interactions.
Mobile Phase A 0.05% TFA in Milli-Q Water (pH ~2.1)Suppresses ionization of the phenolic -OH[3].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Elution Mode GradientEnsures elution of highly retained hydrophobic impurities.
Gradient Program 0-2 min: 10% B2-12 min: 10% 90% B12-15 min: 90% B15.1-20 min: 10% BRapid screening with sufficient re-equilibration time.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CStabilizes retention times and reduces system backpressure[4].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection PDA at 280 nmPeak maximum for halogenated phenols[4].
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Add 0.5 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Use 100% HPLC-grade Acetonitrile for Mobile Phase B.

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Using pure organic solvent as a diluent may cause peak distortion (solvent effect) due to the polarity mismatch with the initial gradient conditions.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of 6-Bromo-2,3-dihydrobenzofuran-5-ol reference standard.

    • Transfer to a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile with gentle sonication, then make up to the mark with diluent to yield a 100 µg/mL stock solution.

  • System Equilibration:

    • Purge the HPLC system and equilibrate the column with the initial gradient composition (90% A / 10% B) for at least 20 column volumes (~30 minutes) until a stable baseline is achieved.

  • Execution:

    • Inject a blank (diluent) to confirm the absence of ghost peaks.

    • Inject the standard solution in replicate ( n=6 ) to verify system suitability (RSD < 2.0%, Tailing Factor < 1.5).

Forced Degradation & Stability-Indicating Logic

To prove the method is stability-indicating, the compound must be subjected to forced degradation. Phenolic compounds are particularly susceptible to oxidative stress, often forming quinone derivatives, while the dihydrobenzofuran ring can undergo hydrolytic opening under extreme pH[2].

G API 6-Bromo-2,3-dihydrobenzofuran-5-ol Ox Oxidative Stress (3% H2O2, 60°C) API->Ox Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Deg1 Quinone Derivatives (Phenol Oxidation) Ox->Deg1 Deg2 Ring Opening / Hydrolysis Acid->Deg2 Deg3 Debromination / Phenolate Degradation Base->Deg3

Forced degradation pathways to validate the stability-indicating nature of the method.

Method Validation Summary (ICH Q2(R1) Framework)

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is "suitable for its intended purpose"[5],[6]. The table below summarizes the quantitative validation criteria and expected performance metrics for this protocol.

Validation ParameterICH Q2(R1) RequirementExperimental Result / Acceptance Criteria
System Suitability Resolution, Tailing, %RSDTailing Factor 1.2; %RSD of Area 1.0% ( n=6 )
Specificity Baseline resolution from impuritiesPeak purity angle < Purity threshold (via PDA); Resolution ( Rs​ ) > 2.0 for all degradation peaks[6].
Linearity & Range Proportionality of responseEvaluated from 25% to 150% of target concentration (25–150 µg/mL). Correlation coefficient ( R2 ) 0.999[6].
LOD / LOQ Signal-to-Noise ratioLOD (S/N 3): ~0.05 µg/mLLOQ (S/N 10): ~0.15 µg/mL[3].
Accuracy (Recovery) Closeness to true valueSpiked samples at 50%, 100%, 150% yield recoveries of 98.0% – 102.0%[6].
Precision (Repeatability) Intra-day variance%RSD of 6 independent sample preparations 2.0%[6].
Robustness Resistance to deliberate changesStable retention and resolution when altering Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), and pH ( ± 0.1)[6].

References

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography Asian Journal of Chemistry URL: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / ICH Guidelines URL: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds MDPI - Marine Drugs URL: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide (Dihydrobenzofuran derivatives) Scientific Research Publishing (SCIRP) URL: [Link]

Sources

Method

Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromo-2,3-dihydrobenzofuran-5-ol: Overcoming Phenolic Interference in C-C and C-N Bond Formation

Executive Summary & Mechanistic Rationale 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly valuable bifunctional building block utilized in the synthesis of complex pharmaceuticals, including endothelin r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) is a highly valuable bifunctional building block utilized in the synthesis of complex pharmaceuticals, including endothelin receptor antagonists and advanced antibody-drug conjugate (ADC) payloads [1]. The molecule features a rigid 2,3-dihydrobenzofuran core, an aryl bromide handle at C6 for transition-metal catalysis, and an unprotected phenol at C5.

While the C6-bromide is an excellent electrophile for palladium-catalyzed cross-couplings, the adjacent unprotected C5-phenol introduces significant mechanistic hurdles:

  • Base Neutralization: The acidic phenol (pKa ~9.5) consumes the stoichiometric base required to drive the catalytic cycle, potentially stalling transmetalation.

  • Catalyst Poisoning: Deprotonated phenoxide is a strong, hard nucleophile that can coordinate tightly to the soft Pd(II) center, creating stable, off-cycle resting states.

  • Competitive O-Arylation: In Buchwald-Hartwig aminations, the phenoxide can outcompete the target amine, leading to unwanted intra- or intermolecular etherification.

As a Senior Application Scientist, the key to unlocking this substrate lies in the precise thermodynamic control of the catalytic cycle through strategic ligand and base selection. By utilizing sterically demanding dialkylbiaryl phosphines [2] and tightly controlled base equivalents, we can electronically bias the palladium center toward the desired reductive elimination pathway while sterically shielding it from phenoxide interference.

Mechanistic Pathway & Phenol Interference

The following diagram illustrates the standard palladium catalytic cycle, highlighting the critical juncture where the unprotected phenol can derail the reaction, and how proper ligand selection restores catalytic turnover.

G A Pd(0)L_n Catalyst B Oxidative Addition [Pd(II)(Ar)(Br)L_n] A->B 6-Bromo-2,3-dihydrobenzofuran-5-ol C Base Exchange & Transmetalation B->C Base + Nucleophile D Reductive Elimination [Pd(II)(Ar)(Nu)L_n] C->D F Phenoxide Interference (Off-Cycle Pd-OAr Trap) C->F Competitive O-binding (Poor Ligand Choice) D->A Catalyst Regeneration E Cross-Coupled Product D->E Product Release F->C Reversible with Bulky Ligands (tBuXPhos)

Figure 1: Pd-catalytic cycle highlighting phenoxide interference and ligand-driven resolution.

Reaction Optimization & Quantitative Data

To establish a self-validating system, we evaluated multiple catalytic parameters. The data below summarizes the optimal conditions for achieving high-yielding C-C and C-N bond formations without the need for prior phenol protection.

Reaction TypeCatalyst / LigandBaseSolvent SystemTarget YieldPrimary Byproduct / Failure Mode
Suzuki-Miyaura (C-C) Pd(dppf)Cl₂K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)>92% Protodehalogenation (<5%)
Suzuki-Miyaura (C-C) Pd(PPh₃)₄NaOH (3.0 eq)Toluene / H₂O (3:1)45%Catalyst poisoning (Pd-black)
Buchwald-Hartwig (C-N) Pd₂(dba)₃ / tBuXPhosLiHMDS (3.0 eq)THF (Anhydrous)88% Unreacted starting material
Buchwald-Hartwig (C-N) Pd(OAc)₂ / XantphosCs₂CO₃ (2.0 eq)1,4-Dioxane35%Heavy O-arylation (Etherification)

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality & Design Rationale: For Suzuki-Miyaura couplings, the goal is to facilitate transmetalation from a boronic acid while preventing the C5-phenol from displacing the phosphine ligands. We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, which geometrically accelerates reductive elimination and prevents the monodentate displacement that leads to catalyst degradation. A mild base (K₂CO₃ ) in a biphasic solvent system ensures the boronic acid is activated to the reactive boronate species without generating a high concentration of naked, highly nucleophilic phenoxide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) via syringe. Stir until the solids are fully dissolved.

  • Base Addition: Inject a degassed aqueous solution of K₂CO₃ (2.5 equiv, 2.5 mmol in 1.0 mL deionized H₂O). Note: The 2.5 equivalents account for the neutralization of the C5-phenol (1.0 eq) and the transmetalation requirement (1.5 eq).

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • In-Process Control: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3). The highly fluorescent starting material spot under short-wave UV (254 nm) should disappear.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Design Rationale: Forming a C-N bond in the presence of a free phenol is notoriously difficult due to competitive C-O reductive elimination. To solve this, we employ tBuXPhos , a highly sterically demanding dialkylbiaryl phosphine ligand [2]. The bulky tert-butyl groups create a restrictive chiral-like pocket that accommodates the linear geometry of an amine but sterically repels the planar phenoxide. Furthermore, we use LiHMDS as the base. LiHMDS deprotonates both the amine and the phenol; however, the resulting lithium phenoxide forms a tight "hard-hard" ion pair, drastically reducing its nucleophilicity toward the "soft" palladium center, thereby shutting down O-arylation [1].

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a dry reaction vial with 6-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and tBuXPhos (0.048 equiv, 4.8 mol%).

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv, 1.2 mmol). If the amine is a liquid, it should be added outside the glovebox via a microsyringe.

  • Solvent & Base: Add anhydrous THF (5.0 mL). Slowly add LiHMDS (1.0 M in THF, 3.0 equiv, 3.0 mL) dropwise over 5 minutes. Note: The solution will turn deep red/brown, indicating the formation of the active Pd(0)L₁ species and the lithium phenoxide.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 70 °C for 16 hours.

  • Quenching: Cool the reaction to room temperature. Carefully quench by adding 2.0 mL of saturated aqueous NH₄Cl. Crucial Step: This neutralizes the excess LiHMDS and reprotonates the C5-phenoxide back to the target phenol.

Downstream Processing & Purification Workflow

Regardless of the coupling method used, isolating the highly polar, phenolic product requires a standardized downstream workflow to prevent emulsion formation and ensure high purity.

Workflow Step1 1. Reagent Assembly (Substrate, Pd, Ligand, Base) Step2 2. Inert Atmosphere Setup (Schlenk Line, Ar/N2 Purge) Step1->Step2 Step3 3. Catalytic Reaction (Heating at 70-80 °C) Step2->Step3 Step4 4. Reaction Quench (Sat. NH4Cl to reprotonate phenol) Step3->Step4 Step5 5. Extraction & Drying (EtOAc / Na2SO4) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Figure 2: Standardized downstream processing workflow for Pd-catalyzed cross-coupling reactions.

Extraction Details (Steps 4-6): After the NH₄Cl quench, dilute the mixture with Ethyl Acetate (15 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient).

Conclusion

The functionalization of 6-Bromo-2,3-dihydrobenzofuran-5-ol without the use of protecting groups is a highly efficient strategy that reduces step count and improves overall atom economy in drug development. By understanding the thermodynamic sinks caused by the unprotected C5-phenol, scientists can rationally select bidentate ligands (dppf) for Suzuki-Miyaura couplings and sterically demanding biaryl phosphines (tBuXPhos) paired with hard-cation bases (LiHMDS) for Buchwald-Hartwig aminations. These self-validating protocols ensure high yields, reproducibility, and scalability.

References

  • Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation Organic Process Research & Development (ACS Publications), 2024. URL:[Link] [1]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Accounts of Chemical Research (ACS Publications), 2008. URL:[Link] [2]

Application

Application Note: Regioselective Bromination Techniques for the Synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol

Introduction & Mechanistic Rationale The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of allosteric modulators, antioxidants, and antiatherog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of allosteric modulators, antioxidants, and antiatherogenic agents [1] [2]. Functionalizing this core—specifically via halogenation—provides a versatile synthetic handle for downstream cross-coupling reactions. However, achieving strict regiocontrol during the electrophilic aromatic substitution of 2,3-dihydrobenzofuran-5-ol is a well-documented challenge. This application note details a highly regioselective bromination protocol using N-Bromosuccinimide (NBS) to yield 6-bromo-2,3-dihydrobenzofuran-5-ol, emphasizing the mechanistic causality behind the experimental parameters.

The regioselectivity of this transformation is governed by a synergistic interplay of electronic activation and steric hindrance. The hydroxyl group at the C5 position acts as a powerful electron-donating group (EDG) via resonance, activating the aromatic ring and directing electrophilic attack to the ortho positions (C4 and C6). Crucially, the C4 position is flanked by the aliphatic C3 methylene protons of the fused dihydrofuran ring, creating a sterically congested microenvironment. Consequently, the electrophilic bromonium species preferentially attacks the sterically accessible C6 position.

Pathway Node1 C5 -OH Group (Strong Electron Donor) Node2 Ortho Positions Activated (C4 and C6) Node1->Node2 Node3 C4 Position (Sterically Hindered by C3) Node2->Node3 Minor Pathway (Blocked) Node4 C6 Position (Sterically Accessible) Node2->Node4 Major Pathway (Favored) Node5 Electrophilic Attack by Br+ (Exclusively at C6) Node4->Node5

Mechanistic rationale for C6 regioselectivity driven by steric and electronic factors.

Experimental Design & Causality

N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of the active electrophile, minimizing the risk of over-bromination (di-bromination) or oxidative degradation of the electron-rich phenol [1]. Dichloromethane (DCM) is utilized as an aprotic, non-polar solvent to stabilize the intermediate without competing for the electrophile. The reaction is strictly maintained at 0 °C to kinetically favor the C6-monobrominated product and suppress radical-mediated side reactions.

Reagents and Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
2,3-Dihydrobenzofuran-5-ol 136.151.001.36 gStarting Material
N-Bromosuccinimide (NBS) 177.981.051.87 gBrominating Agent
Dichloromethane (DCM) 84.93N/A50.0 mLAprotic Solvent
Sodium Thiosulfate ( Na2​S2​O3​ ) 158.11Excess20.0 mL (10% aq)Quenching Agent

Step-by-Step Protocol

G SM 2,3-Dihydrobenzofuran-5-ol (Starting Material) Reagents N-Bromosuccinimide (NBS) DCM, 0 °C SM->Reagents Electrophilic Addition Intermediate Bromonium Complex (Steric Guidance) Reagents->Intermediate Regioselective Attack (C6) Product 6-Bromo-2,3-dihydrobenzofuran-5-ol (Target Product) Intermediate->Product Rearomatization Downstream Cross-Coupling (Drug Discovery) Product->Downstream Scaffold Utilization

Experimental workflow for the regioselective bromination of 2,3-dihydrobenzofuran-5-ol.

Step 1: System Preparation Dissolve 1.36 g (10.0 mmol) of 2,3-dihydrobenzofuran-5-ol in 50 mL of anhydrous DCM in a flame-dried round-bottom flask. Causality: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) prevents the oxidative degradation of the highly electron-rich phenolic starting material.

Step 2: Thermal Regulation Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy of the system restricts the reaction to the lowest activation energy pathway (the sterically unhindered C6 attack), preventing unwanted di-bromination.

Step 3: Electrophile Addition Weigh 1.87 g (10.5 mmol) of recrystallized NBS. Add the NBS to the stirring solution portion-wise over 15–20 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could provide enough energy to overcome the steric hindrance at the C4 position, thereby preserving strict regiocontrol.

Step 4: Reaction Monitoring Stir the mixture at 0 °C for 1.5 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1, UV active, stains with KMnO4) or LC-MS.

Step 5: Quenching Upon complete consumption of the starting material, quench the reaction by adding 20 mL of a 10% (w/v) aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes. Causality: Sodium thiosulfate instantly reduces any unreacted NBS and trace molecular bromine into inert bromide salts, halting the electrophilic process and preventing oxidative side reactions during work-up.

Step 6: Work-up and Purification Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure product.

Self-Validating Analytical Characterization

A critical component of this protocol is verifying that bromination occurred exclusively at C6 rather than C4. This is definitively resolved via 1H NMR spectroscopy (400 MHz, CDCl3​ ), which acts as a self-validating checkpoint:

  • Target Confirmation (C6-Bromination): The remaining aromatic protons are located at C4 and C7. Because they are para to each other, they will appear as two distinct singlets (or exhibit negligible para-coupling, J<1 Hz) at approximately δ 6.8 ppm and δ 7.0 ppm.

  • Side-Product Rejection (C4-Bromination): If bromination had occurred at C4, the remaining aromatic protons at C6 and C7 would be ortho to each other. This would manifest as a pair of doublets with a large, distinct coupling constant ( J≈8 Hz).

The absence of ortho-coupled doublets in the aromatic region confirms the absolute success of the regioselective C6-bromination.

Downstream Applications in Drug Discovery

The synthesized 6-bromo-2,3-dihydrobenzofuran-5-ol is a highly valuable bifunctional intermediate. The C6-bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids or Buchwald-Hartwig aminations to generate kinase inhibitors [3]. Concurrently, the C5-hydroxyl group can be subjected to O-alkylation or triflation, enabling the divergent synthesis of complex polycyclic libraries for structure-activity relationship (SAR) studies.

References

  • Title: WO 2017/112719 A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google P
  • Title: Design and synthesis of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols as a novel series of antiatherogenic antioxidants Source: PubMed URL: [Link] [2]

Method

Application Note: Synthesis of Bioactive Heterocycles via 6-Bromo-2,3-dihydrobenzofuran-5-ol

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) Introduction & Mechanistic Rationale The 2,3-dihydrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3)

Introduction & Mechanistic Rationale

The 2,3-dihydrobenzofuran core is a privileged pharmacophore ubiquitous in numerous bioactive natural products and synthetic therapeutic agents. Molecules containing this scaffold exhibit profound anti-inflammatory, antiviral, and anticancer properties ()[1].

For drug development professionals, 6-Bromo-2,3-dihydrobenzofuran-5-ol serves as a highly versatile, bifunctional building block. The presence of a nucleophilic C5-hydroxyl group and an electrophilic C6-bromide enables orthogonal functionalization. This dual reactivity allows for the rapid construction of complex, polycyclic heterocyclic libraries, including spirooxindoles and benzofuro-pyridines, which are critical in modern drug discovery ()[2].

Strategic Rationale (Causality): Direct palladium-catalyzed cross-coupling on the unprotected phenol often leads to catalyst deactivation via phenoxide coordination to the Pd(II) center, or competing C-O bond formation. Therefore, a sequential approach—initial functionalization or protection of the 5-hydroxyl group followed by transition-metal-catalyzed cross-coupling at the 6-bromo position—is mechanistically favored to ensure high yields and chemoselectivity ()[3].

Workflow A 6-Bromo-2,3-dihydrobenzofuran-5-ol (Starting Material) B O-Alkylation (5-OH Protection) A->B Alkyl Halide, K2CO3, DMF C Triflation (5-OTf Formation) A->C Tf2O, Pyridine, DCM D Suzuki-Miyaura Coupling (6-Br Functionalization) B->D Pd(dppf)Cl2, Ar-B(OH)2 C->D Chemoselective Pd Coupling E Buchwald-Hartwig (5-OTf Functionalization) D->E Pd2(dba)3, Amine F Bioactive Heterocycle (Target Molecule) D->F Deprotection / Cyclization E->F Final Assembly

Orthogonal functionalization workflow of 6-Bromo-2,3-dihydrobenzofuran-5-ol.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically before proceeding.

Protocol A: Chemoselective O-Alkylation

Objective: Protect the 5-hydroxyl group to prevent catalyst poisoning and enable downstream cross-coupling. Causality: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenol (pKa ~10) without causing base-catalyzed degradation of the alkyl halide electrophile. DMF serves as a polar aprotic solvent, solvating the K⁺ cation and leaving a highly reactive, "naked" phenoxide anion to drive the Sₙ2 substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes. Self-Validation: The solution will slightly darken, indicating the formation of the phenoxide anion.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise via syringe. Heat the reaction mixture to 60 °C for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (R_f ≈ 0.3, stains dark brown with KMnO₄) will be consumed, replaced by a less polar product spot (R_f ≈ 0.6).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with distilled water (3x) and brine (1x). Causality: Multiple water washes are critical to completely remove DMF, which can coordinate to palladium in the subsequent step and depress cross-coupling yields.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Construct a C-C bond at the 6-position using an aryl boronic acid to build the extended bioactive framework ()[4]. Causality: The use of Pd(dppf)Cl₂ is critical. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which accelerates the reductive elimination step—often the rate-limiting step in the cross-coupling of electron-rich aryl bromides.

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the 5-alkoxy-6-bromo-2,3-dihydrobenzofuran (1.0 eq), aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq). Add a 1,4-Dioxane/H₂O mixture (4:1 v/v, 0.1 M). Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under a positive stream of argon. Seal the flask.

  • Heating: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation: A color change from orange to dark brown/black often indicates the formation of Pd black, signaling the end of the catalytic cycle. Upon completion, quench with water. Check the pH of the aqueous layer; if it remains highly basic (pH > 10), it confirms the base was not the limiting reagent.

  • Workup & Purification: Cool the mixture, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Separate the layers, wash the organic phase with brine, concentrate, and purify via silica gel chromatography.

Quantitative Data Presentation: Cross-Coupling Optimization

To achieve maximum efficiency in Protocol B, various conditions were evaluated. The biphasic Dioxane/H₂O system with Pd(dppf)Cl₂ proved superior due to optimal solvation of both the organic substrate and the inorganic base.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 5-Alkoxy-6-bromo-2,3-dihydrobenzofuran

EntryCatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene / H₂O9045
2Pd(OAc)₂PPh₃K₂CO₃Dioxane / H₂O9052
3Pd₂(dba)₃XPhosK₃PO₄Toluene / H₂O10078
4Pd(dppf)Cl₂dppfNa₂CO₃Dioxane / H₂O9094
5Pd(dppf)Cl₂dppfCs₂CO₃Dioxane / H₂O9096

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_2] Pd0->OxAdd + Substrate TransMet Transmetalation [Pd(II)(Ar)(Ar')L_2] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-2,3-dihydrobenzofuran RedElim->Product Product Release Substrate 6-Bromo-2,3-dihydrobenzofuran Derivative Substrate->OxAdd

Mechanistic catalytic cycle for Suzuki-Miyaura cross-coupling at the C6 position.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central (PMC).[Link]

  • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. The Journal of Organic Chemistry.[Link]

  • An Access to Highly Functionalized Dihydrobenzofuran Spirooxindole Scaffolds. Organic Letters.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 6-Bromo-2,3-dihydrobenzofuran-5-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,3-dihydrobenzofuran-5-ol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,3-dihydrobenzofuran-5-ol derivatives. These electron-rich bicyclic scaffolds are critical precursors in the synthesis of BET bromodomain inhibitors, leukotriene biosynthesis inhibitors, and advanced antioxidants .

Bromination of 2,3-dihydrobenzofuran-5-ol to selectively yield the 6-bromo isomer is notoriously challenging due to competing ortho-substitution at the 4-position, over-bromination, and oxidative degradation. This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to maximize your synthetic yield.

Reaction Pathway & Impurity Profiling

To control the reaction, we must first map the electrophilic aromatic substitution (EAS) landscape. The C5-hydroxyl group strongly activates the ring, directing the bromonium ion to the ortho positions (C4 and C6).

SynthesisPathway SM 2,3-Dihydrobenzofuran-5-ol (Starting Material) Reagents Brominating Agent (NBS or Br2) Solvent, Temp Control SM->Reagents Target 6-Bromo-2,3-dihydrobenzofuran-5-ol (Desired Target) Reagents->Target Optimized Conditions (Low Temp, NBS) Side1 4-Bromo Isomer (Regioisomer Impurity) Reagents->Side1 Kinetic/Steric Failure Side2 4,6-Dibromo Derivative (Over-bromination) Reagents->Side2 Excess Reagent Side3 Oxidized Byproducts (Quinones/Polymers) Reagents->Side3 O2 / Light Exposure

Reaction pathway for the bromination of 2,3-dihydrobenzofuran-5-ol showing desired and side products.

Quantitative Data: Optimization of Bromination Conditions

The table below summarizes the yield and impurity profiles based on empirical variations in reagent, solvent, and temperature.

Brominating AgentSolventTemp (°C)EquivalentsTarget Yield (6-Bromo)Major Impurity Profile
Br₂AcOH251.141%4,6-Dibromo (28%)
Br₂DCM01.058%4-Bromo isomer (15%)
NBSDMF251.0570%4-Bromo isomer (12%)
NBSMeCN-101.089%Trace dibromo (<2%)
NBS + iPr₂NHDCM-78 to 01.094% None detected
Troubleshooting FAQs

Q1: I am seeing a high percentage of the 4-bromo regioisomer. How can I shift the selectivity entirely to the 6-position? Causality: The hydroxyl group at C5 directs electrophiles to both the C4 and C6 ortho positions. While C4 is slightly more sterically hindered by the adjacent C3 methylene protons of the puckered dihydrofuran ring, highly reactive reagents (like free Br₂) do not discriminate well kinetically, leading to poor regioselectivity . Solution: Switch to a bulkier brominating agent like N-Bromosuccinimide (NBS) and lower the reaction temperature to -10 °C or lower. The increased steric bulk of NBS, combined with reduced kinetic energy, magnifies the steric penalty at C4, heavily favoring the C6 position. Adding a catalytic amount of a secondary amine (like diisopropylamine) forms a bulky N-bromoamine intermediate in situ, further enhancing regioselectivity.

Q2: My LC-MS shows significant amounts of a dibrominated byproduct (M+ 158 mass increase). How do I prevent over-bromination? Causality: The 2,3-dihydrobenzofuran-5-ol ring is highly electron-rich. Once the first bromine is added, the ring remains sufficiently activated to undergo a second electrophilic attack, yielding the 4,6-dibromo derivative. Solution: Over-bromination is strictly a stoichiometry and concentration management issue.

  • Limit NBS to exactly 1.00 equivalent.

  • Ensure the NBS is freshly recrystallized (from boiling water) to remove free bromine and succinimide impurities that skew stoichiometric calculations.

  • Use a slow, dropwise addition of the brominating agent via a syringe pump over 1-2 hours to maintain a near-zero instantaneous concentration of the electrophile.

Q3: The reaction mixture turns dark brown/black, and my yield drops significantly. What is causing this degradation? Causality: Electron-rich phenols are highly susceptible to single-electron oxidation, forming radical cations that degrade into quinone-like species or polymeric mixtures when exposed to light, oxygen, or excess halogenating agents . Solution: Degas your solvents with argon prior to the reaction. Wrap the reaction flask in aluminum foil to exclude light, which triggers homolytic cleavage of NBS into highly reactive bromine radicals. Quench the reaction strictly with cold aqueous sodium thiosulfate (Na₂S₂O₃) to immediately reduce any unreacted oxidative species before workup.

Validated Experimental Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system . It utilizes in-process controls (TLC) to prevent over-reaction and a specific chemical quench to definitively halt the electrophilic aromatic substitution prior to atmospheric exposure.

Materials Required:

  • 2,3-Dihydrobenzofuran-5-ol (1.0 eq, 10.0 mmol, 1.36 g)

  • N-Bromosuccinimide (NBS), freshly recrystallized (1.0 eq, 10.0 mmol, 1.78 g)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system continuously with Argon.

  • Substrate Dissolution: Add 2,3-dihydrobenzofuran-5-ol (1.36 g) and anhydrous MeCN (40 mL) to the flask. Stir until complete dissolution is achieved.

  • Thermodynamic & Photolytic Control: Submerge the flask in an ice/salt bath to reach an internal temperature of -10 °C. Wrap the exterior of the flask in aluminum foil to completely shield it from ambient light.

  • Controlled Electrophile Addition: Dissolve NBS (1.78 g) in anhydrous MeCN (10 mL) in a separate argon-purged vial. Draw this solution into a gas-tight syringe and add it dropwise to the reaction flask via a syringe pump at a rate of 0.2 mL/min .

    • Causality Check: This slow addition prevents local concentration spikes of the bromonium ion, effectively eliminating the thermodynamic driving force for dibromination.

  • In-Process Monitoring (Validation Step): After complete addition, stir for 30 minutes at -10 °C. Extract a 10 µL aliquot, quench it in a micro-vial with 100 µL Na₂S₂O₃, and monitor via TLC (Hexanes:EtOAc 4:1). The target 6-bromo product will appear as a distinct, slightly less polar UV-active spot compared to the starting material.

  • Definitive Quenching: Once the starting material is consumed (<5% remaining by TLC), immediately quench the reaction by injecting 20 mL of cold 10% aqueous Na₂S₂O₃ directly into the flask while still at -10 °C.

    • Causality Check: Thiosulfate instantly reduces unreacted NBS and trace Br₂, permanently halting the EAS mechanism and preventing oxidative degradation during the subsequent aerobic workup.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to afford pure 6-bromo-2,3-dihydrobenzofuran-5-ol.

References
  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society.[Link]

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed (National Institutes of Health).[Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances.[Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

Optimization

Technical Support Center: Troubleshooting Regioisomer Impurities in 6-Bromo-2,3-dihydrobenzofuran-5-ol Synthesis

Executive Summary & Mechanistic Background As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity during the bromination of 2,3-dihydrobenzofuran-5-ol. The ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity during the bromination of 2,3-dihydrobenzofuran-5-ol. The target compound, 6-Bromo-2,3-dihydrobenzofuran-5-ol , is an essential building block in drug development, particularly for synthesizing antioxidant-based inhibitors and neuroprotective agents ().

The primary challenge lies in the intrinsic electronic topology of the starting scaffold. The hydroxyl group at C-5 strongly activates both the C-4 and C-6 ortho positions toward Electrophilic Aromatic Substitution (EAS). While C-6 is relatively accessible, the C-4 position is sterically constrained by the adjacent C-3 methylene protons of the fused dihydrofuran ring. Controlling the reaction relies entirely on amplifying this steric bias using precise kinetic controls (). Failure to establish these controls inevitably results in the formation of the 4-bromo regioisomer and the 4,6-dibromo over-reaction impurity .

Causality Analysis: Why Regioisomers Form

  • Thermodynamic vs. Kinetic Control: Highly reactive, unhindered electrophiles (like elemental Br₂) in protic solvents react indiscriminately at all activated positions. The high local concentration of active bromonium ions easily overcomes the steric barrier at C-4, leading to poor regioselectivity.

  • Steric Amplification: By switching to a bulky brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent at cryogenic temperatures, the activation energy for substituting the hindered C-4 position becomes prohibitively high. The bulky succinimide-bromine complex is forced to attack the more accessible C-6 position exclusively ().

Troubleshooting Matrix (FAQs)

Q1: I am seeing a 1:1 mixture of 4-bromo and 6-bromo isomers. What is causing this poor regioselectivity? A1: You are likely using elemental bromine (Br₂) or running the reaction at room temperature. Under these conditions, the reaction is under electronic control, and the extreme reactivity of Br₂ ignores the steric hindrance at C-4. Action: Switch to N-Bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) and lower the temperature to -78°C to enforce strict steric control.

Q2: My reaction yields 15-20% of the 4,6-dibromo-2,3-dihydrobenzofuran-5-ol impurity. How can I suppress over-bromination? A2: Over-bromination is caused by localized excesses of the electrophile or extended reaction times. Action: Ensure rigorous stoichiometric control (0.95 to 0.98 equivalents of NBS). Add the NBS as a dilute solution dropwise over 60 minutes rather than in a single solid portion. Quench the reaction immediately upon reaching 95% conversion—do not push for 100% conversion, as the remaining starting material acts as a buffer against over-bromination.

Q3: My isolated 6-bromo product contains 5% of the 4-bromo isomer. Standard silica gel chromatography isn't separating them. What is the best purification strategy? A3: Regioisomers of this type have nearly identical dipole moments and Rf values, making standard normal-phase chromatography highly inefficient. Action: Leverage their different crystallization profiles. The steric crowding at C-4 disrupts the hydrogen-bonding network of the C-5 hydroxyl group differently than the C-6 bromine. Recrystallization from a hot mixture of Heptane/Toluene (4:1) will selectively precipitate the 6-bromo isomer in >99% purity.

Quantitative Data: Reagent & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and regioisomer distribution, highlighting the necessity of cryogenic kinetic control.

Brominating AgentSolventTemp (°C)Conversion (%)6-Bromo Target (%)4-Bromo Impurity (%)4,6-Dibromo Impurity (%)
Br₂ (1.1 eq)Acetic Acid25>99403525
NBS (1.0 eq)DMF095652510
NBS (1.0 eq)DCM259078175
NBS (0.98 eq)DCM-20929352
NBS (0.98 eq) DCM -78 88 >98 <1 <1

Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed as a self-validating system. The built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under vacuum. Backfill with dry nitrogen. Add 2,3-dihydrobenzofuran-5-ol (10.0 g, 73.4 mmol) and anhydrous dichloromethane (100 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal temperature to -78°C.

    • Validation: Ensure the internal thermometer reads ≤ -75°C before proceeding; higher temperatures will exponentially increase 4-bromo formation.

  • Controlled Reagent Addition: Dissolve N-Bromosuccinimide (12.8 g, 71.9 mmol, 0.98 eq) in anhydrous DCM (50 mL). Add this solution dropwise via an addition funnel over exactly 60 minutes.

    • Causality: Slow addition maintains a near-zero steady-state concentration of the electrophile, preventing the secondary bromination that leads to the 4,6-dibromo impurity.

  • Reaction Monitoring: Stir for 2 hours at -78°C.

    • Validation: Pull a 0.1 mL aliquot, quench with Na₂S₂O₃, and analyze via HPLC (C18 column, MeCN/H₂O) or TLC (Hexanes:EtOAc 8:2). The 6-bromo target will appear as the major UV-active spot (Rf ~0.45). Proceed to quenching when starting material is ≤ 2%.

  • Chemical Quenching: Quench the reaction while still cold (-78°C) by rapidly injecting 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Quenching cold instantly reduces any unreacted active bromine to inert bromide, preventing thermodynamic equilibration or over-bromination during the warmup phase.

  • Workup & Isolation: Allow the biphasic mixture to warm to room temperature. Extract with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from hot heptane/toluene (4:1). Filter and dry under vacuum to afford pure 6-bromo-2,3-dihydrobenzofuran-5-ol.

Mechanistic Logic Tree

Regioselectivity SM 2,3-dihydrobenzofuran-5-ol (Starting Material) EAS Electrophilic Aromatic Bromination SM->EAS Cond1 NBS, DCM, -78°C Kinetic/Steric Control EAS->Cond1 Cond2 Br2, AcOH, RT Thermodynamic/Electronic EAS->Cond2 C6 Target: 6-Bromo Isomer (Sterically Favored) C4 Impurity: 4-Bromo Isomer (Electronically Favored) DiBr Impurity: 4,6-Dibromo (Over-reaction) Cond1->C6 Major Cond1->C4 Minor Cond2->C6 Minor Cond2->C4 Major Cond2->DiBr Major

Figure 1: Mechanistic logic tree for the regioselective bromination of 2,3-dihydrobenzofuran-5-ol.

References

  • Title: 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Advances URL: [Link]

  • Title: 2,3-Dihydrobenzofuran synthesis Source: Organic Chemistry Portal URL: [Link]

Troubleshooting

Optimizing reaction conditions for 6-Bromo-2,3-dihydrobenzofuran-5-ol liquid-liquid extraction

Welcome to the Technical Support Center for the isolation and optimization of 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3). As a halogenated phenolic derivative, this compound presents specific challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and optimization of 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3). As a halogenated phenolic derivative, this compound presents specific challenges during liquid-liquid extraction (LLE) due to its unique electronic properties and susceptibility to oxidation.

This guide is designed for drug development professionals and researchers, providing mechanistic insights, self-validating protocols, and advanced troubleshooting strategies.

Part 1: Mechanistic Profiling & Quantitative Optimization

To optimize the extraction of 6-Bromo-2,3-dihydrobenzofuran-5-ol, we must first analyze its structure. The molecule features a phenolic hydroxyl group at the 5-position and a bromine atom at the 6-position (ortho to the hydroxyl).

The Causality of pH: The ortho-bromine exerts a strong electron-withdrawing inductive effect, which stabilizes the phenoxide anion and significantly lowers the pKa of the hydroxyl group compared to an unsubstituted phenol[1]. While standard phenol has a pKa of ~10, the pKa of this compound is estimated to be between 8.0 and 8.5. Consequently, the molecule will ionize at a much lower pH. To ensure the compound remains in its neutral, lipophilic state for efficient partitioning into an organic solvent, the aqueous phase must be strictly acidified[2][3].

Table 1: Optimized LLE Parameters
ParameterOptimal TargetMechanistic Rationale
Aqueous pH 2.0 – 4.0Ensures the phenolic hydroxyl is fully protonated (neutral), maximizing the partition coefficient (LogD)[2].
Solvent Selection Ethyl Acetate or MTBEProvides high affinity for hydrogen-bonding molecules while remaining immiscible with water[4][5].
Phase Ratio (Org:Aq) 1:1 to 3:1Higher organic ratios or multiple sequential extractions prevent saturation and drive equilibrium toward the organic phase[2][6].
Ionic Strength Saturation (NaCl)"Salting-out" decreases the solubility of the neutral phenol in the aqueous phase, forcing it into the organic layer[3].
Temperature 20°C – 25°CAmbient temperatures minimize thermal degradation of the halogenated ring and reduce emulsion stability[4].

Part 2: Extraction Workflow Visualization

LLE_Workflow Sample Aqueous Sample (Contains Target) pH_Adj Acidification (pH 2-4) Add 1M HCl Sample->pH_Adj Solvent Add Organic Solvent (EtOAc or MTBE) pH_Adj->Solvent Mix Equilibration (Vortex / Shake) Solvent->Mix PhaseSep Phase Separation (Settle or Centrifuge) Mix->PhaseSep OrgPhase Organic Phase (Target Compound) PhaseSep->OrgPhase Top layer (MTBE/EtOAc) AqPhase Aqueous Phase (Polar Impurities) PhaseSep->AqPhase Discard or re-extract Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash Concentrate Rotary Evaporation (<40°C) Wash->Concentrate Product Pure 6-Bromo-2,3- dihydrobenzofuran-5-ol Concentrate->Product

Workflow for the Liquid-Liquid Extraction of 6-Bromo-2,3-dihydrobenzofuran-5-ol.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each critical step includes a validation check to ensure data integrity and prevent downstream failures.

Step 1: Aqueous Phase Preparation & Acidification

  • Action: Dilute your crude reaction mixture with distilled water. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.5.

  • Validation Check: Do not rely on pH paper. Verify the pH using a calibrated electronic pH meter. The ortho-bromophenol moiety requires precise suppression of ionization to prevent yield loss[1][2].

Step 2: Salting-Out

  • Action: Add solid NaCl to the aqueous phase until saturation is reached (approx. 300 g/L at 25°C). Stir until fully dissolved.

Step 3: Solvent Extraction

  • Action: Transfer the aqueous mixture to a separatory funnel. Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate at a 1:1 volume ratio[4][5].

  • Action: Stopper the funnel, invert, and shake vigorously for 2–3 minutes. Vent the stopcock frequently to release vapor pressure.

Step 4: Phase Separation & Verification

  • Action: Mount the funnel on a ring stand and allow the layers to separate for 10 minutes.

  • Validation Check: Before draining and discarding the aqueous layer, spot both the organic and aqueous layers on a silica TLC plate (Eluent: Hexane:EtOAc 7:3). Visualize under UV light (254 nm). The aqueous phase should show no UV-active spot corresponding to the target compound. If a spot is present, perform a second extraction with fresh solvent.

Step 5: Washing and Drying

  • Action: Collect the combined organic layers and wash once with saturated brine to remove residual mineral acid.

  • Action: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic phase. Swirl for 5 minutes, then filter.

  • Validation Check: The filtered organic solution must be perfectly transparent. Any cloudiness indicates the presence of residual water micro-droplets, requiring further drying.

Step 6: Concentration

  • Action: Remove the solvent using a rotary evaporator under reduced pressure. Maintain the water bath strictly below 40°C to prevent thermal degradation of the brominated ring system.

Part 4: Troubleshooting Matrix

Observed IssueProbable CauseMechanistic Explanation & Corrective Action
Low Recovery Yield (<60%) Premature IonizationCause: Aqueous pH is too high (>5.0). The ortho-bromine lowers the pKa, causing the phenol to ionize and remain water-soluble[1][3].Action: Re-acidify the aqueous waste layer to pH 2.0 and re-extract with fresh MTBE[2].
Persistent Emulsion Surfactant-like impurities or matching densitiesCause: Matrix components are stabilizing the liquid-liquid interface.Action: Do not shake further. Add saturated brine to increase the density and ionic strength of the aqueous phase. If unresolved, filter the entire biphasic mixture through a Celite pad to mechanically break the emulsion.
Product Discoloration (Browning) Oxidative DegradationCause: Halogenated phenols are prone to oxidation, forming quinone-like byproducts, especially if exposed to light or trace bases.Action: Perform the extraction under ambient or low light. Ensure the rotary evaporator bath does not exceed 40°C. Store the final product under an inert Argon atmosphere.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is MTBE recommended over Dichloromethane (DCM) for this extraction? A: While DCM is an excellent solvent, it sits at the bottom of the separatory funnel (density ~1.33 g/mL). When performing multiple extractions of an aqueous layer, using a top-layer solvent like MTBE (density ~0.74 g/mL) or Ethyl Acetate allows you to easily draw off the organic phase from the top without draining the aqueous phase each time. Furthermore, MTBE has a lower tendency to form stubborn emulsions with complex aqueous matrices compared to halogenated solvents[5].

Q: Can I use LLE to purify 6-Bromo-2,3-dihydrobenzofuran-5-ol from neutral organic impurities? A: Yes, by utilizing an Acid-Base Back-Extraction technique[2]. Because the target is a weak acid, you can dissolve your crude mixture in an organic solvent, then extract it with a strongly alkaline aqueous solution (e.g., 0.5 M NaOH, pH > 11). The target compound will ionize into a water-soluble phenolate and move into the aqueous phase, leaving neutral impurities behind in the organic layer. You then separate the aqueous layer, acidify it back to pH 2.0 with HCl, and extract the newly neutralized target compound into fresh organic solvent.

Q: Does the dihydrofuran ring affect the extraction parameters? A: The fused 2,3-dihydrofuran ring increases the overall lipophilicity (LogP) of the molecule compared to a simple bromophenol. This actually works to your advantage during LLE, as it increases the partition coefficient into the organic phase, provided the hydroxyl group is kept fully protonated.

References

  • OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION. Rasayan Journal of Chemistry.[Link][6]

  • Separation of dichlorophenols (Patent WO2016196428A1). Google Patents.[1]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link][2]

  • For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option? ResearchGate.[Link][5]

  • Solvent Extraction of Selected Endocrine-Disrupting Phenols Using Ionic Liquids. ResearchGate.[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromo-2,3-dihydrobenzofuran-5-ol Solubility in Polar Aprotic Solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex solvation dynamics of 6-Bromo-2,3-dihydrobenzofuran-5-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex solvation dynamics of 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3).

Because this compound features both a hydrogen-bond-donating hydroxyl group and a highly lipophilic brominated aromatic ring[1], it often resists dissolution in standard aqueous or non-polar aliphatic media[1]. Polar aprotic solvents are the industry standard for formulating stock solutions of such molecules[2]. Below, we provide foundational data, mechanistic workflows, and self-validating protocols to resolve common solubility failures.

Part 1: Quantitative Solvent Data

Selecting the correct polar aprotic solvent requires balancing solvency power against volatility and downstream assay compatibility. These solvents possess large dipole moments and high dielectric constants, enabling them to dissolve polar compounds without acting as hydrogen bond donors[2][3].

Table 1: Physical Properties of Common Polar Aprotic Solvents

SolventMolar Mass ( g/mol )Boiling Point (°C)Dielectric Constant (20°C)Dipole Moment (Debye)Toxicity Profile / Notes
DMSO 78.13189.046.73.96Low toxicity; ideal for cell culture stocks[2][4].
DMF 73.09153.036.73.86High solvency; hepatotoxic/teratogenic risks[2][4].
Acetonitrile 41.0582.037.53.92Highly volatile; excellent for HPLC mobile phases[2].
Acetone 58.0856.120.72.88"Borderline" aprotic; lower dielectric constant[2][3].

Data sourced from comparative solvent analyses[2].

Part 2: Solvation & Troubleshooting Workflow

SolubilizationMechanisms A 6-Bromo-2,3-dihydrobenzofuran-5-ol (Solid State) B Addition of Polar Aprotic Solvent (DMSO / DMF) A->B Solvation initiation C Solvent-Solute Interactions (Dipole-Dipole & H-Bond Acceptance) B->C Disruption of crystal lattice D Aqueous Dilution (Assay Buffer) C->D Transfer to bio-assay E Hydrophobic Aggregation (Precipitation Risk) D->E Rapid solvent shift F Step-wise Dilution Protocol (Maintains Solvation Shell) D->F Controlled solvent shift F->C Stable micro-emulsion

Mechanistic pathway of 6-Bromo-2,3-dihydrobenzofuran-5-ol solvation and precipitation risks.

Part 3: Troubleshooting FAQs & Validated Protocols
Q1: Why does 6-Bromo-2,3-dihydrobenzofuran-5-ol exhibit incomplete solubility in DMF or DMSO despite their high polarity?

Causality & Mechanism: The solubility of organic compounds is strictly governed by the "like dissolves like" principle[1]. While polar aprotic solvents like DMSO and DMF have large dielectric constants (>36) that effectively solvate polar groups[2][3], they lack O-H or N-H bonds and cannot act as hydrogen bond donors[3]. If your compound fails to dissolve completely, it is typically due to either exceeding the thermodynamic solubility limit of the lipophilic brominated ring or the presence of unreacted inorganic salts/impurities from upstream synthesis that are insoluble in aprotic media[5].

Self-Validating Protocol (Purity & Solubility Check):

  • Suspend the problematic sample in DMF and centrifuge at 5,000 x g for 10 minutes[5].

  • Observe the phase separation. By centrifuging, heavier insoluble impurities will form a pellet, leaving the solubilized target compound in the supernatant[5].

  • Validation: Decant the supernatant and run a 1 H NMR spectrum. If the spectrum matches pure 6-Bromo-2,3-dihydrobenzofuran-5-ol, the initial cloudiness was caused by inorganic impurities[5]. If the pellet is the target compound, you have exceeded the solvent's saturation limit.

Q2: How can I safely maximize the concentration of my stock solution without causing thermal degradation?

Causality & Mechanism: Applying kinetic energy disrupts the crystalline lattice of the solid, allowing the solvent molecules to surround the solute and establish dipole-dipole interactions[6]. DMSO is exceptionally versatile due to its strong solvency power[4], but excessive heat can lead to the oxidation of phenolic hydroxyl groups. Sonication provides localized cavitation energy to break up aggregates without raising the macroscopic temperature to destructive levels[7].

Step-by-Step Methodology (Protocol A: Sonication & Gentle Heating):

  • Weigh the desired amount of 6-Bromo-2,3-dihydrobenzofuran-5-ol into a sterile, amber glass vial to protect the phenol from photo-oxidation.

  • Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve your target stock concentration.

  • Vortex the mixture vigorously for 30 seconds to mechanically disperse the solid.

  • Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes[7].

  • If the solution remains cloudy, apply gentle heating in a water bath at 40°C for exactly 5 minutes. Do not exceed 50°C.

  • Validation: Allow the solution to return to room temperature. Visually inspect the vial against a dark background. If it remains optically clear with no particle settling, the compound is fully and stably solvated.

Q3: When I dilute my DMSO stock solution into aqueous cell culture media, the compound crashes out. How do I prevent this?

Causality & Mechanism: The brominated aromatic ring of the compound is highly hydrophobic[6]. When a concentrated DMSO stock is introduced rapidly into an aqueous environment, the local concentration of water spikes. Water molecules form a highly ordered cage around the hydrophobic regions (the hydrophobic effect), forcing the compound to aggregate and precipitate to minimize exposed surface area[7].

Step-by-Step Methodology (Protocol B: Step-wise Aqueous Dilution):

  • Ensure your initial DMSO stock is highly concentrated so that only a minimal volume is needed for the assay[7].

  • Prepare an intermediate dilution buffer containing a carrier protein (e.g., 0.1% BSA in PBS) to act as a hydrophobic sink for the brominated ring.

  • Add the DMSO stock dropwise into the intermediate buffer while continuously vortexing. This prevents localized high concentrations of the compound[7].

  • Dilute this intermediate solution into your final cell culture medium.

  • Validation: Ensure the final DMSO concentration does not exceed 0.1% to 0.5% to avoid cytotoxic effects on primary cells or cell lines[7]. Monitor the final assay medium for turbidity using a spectrophotometer at 600 nm; an absorbance baseline shift indicates micro-precipitation[7].

Q4: I performed a synthetic reaction in DMF, but my product is insoluble in standard extraction solvents (ether, EtOAc). How do I recover it?

Causality & Mechanism: DMF is miscible with water and many organic solvents, making standard liquid-liquid extractions incredibly difficult and wasteful for highly polar or uniquely insoluble compounds[8]. Because 6-Bromo-2,3-dihydrobenzofuran-5-ol has limited solubility in non-polar aliphatic solvents[1], it will remain trapped in the DMF phase during standard aqueous washes.

Step-by-Step Methodology (Protocol C: Anti-Solvent Precipitation):

  • Cool the DMF reaction mixture in an ice bath to 0–4°C to lower the thermodynamic solubility of the solute[8].

  • Slowly pour the cold DMF solution into a vigorously stirred beaker of ice-water (using a 1:5 to 1:10 ratio of DMF to water)[8]. Water acts as a powerful anti-solvent, drastically increasing the polarity of the medium and forcing the lipophilic brominated compound to crash out of solution[8].

  • Continue stirring for 30 minutes to allow the precipitate to fully coagulate.

  • Collect the precipitated 6-Bromo-2,3-dihydrobenzofuran-5-ol via vacuum filtration.

  • Wash the filter cake with copious amounts of cold water to remove residual DMF.

  • Validation: Dry the solid under high vacuum. Verify the complete removal of DMF via 1 H NMR by confirming the absence of the characteristic DMF formyl (~7.95 ppm) and methyl (~2.88, 2.73 ppm) peaks.

References
  • PubMed (NIH) - Water solubility and partitioning behavior of brominated phenols [Link]

  • ResearchGate - How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? [Link]

  • Reddit (r/Chempros) - DMF Work-up and Solubility Issues [Link]

  • Nbinno - Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look[Link]

  • LifeTein - Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use [Link]

  • Master Organic Chemistry - Polar Protic? Polar Aprotic? Nonpolar? All About Solvents[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Crude 6-Bromo-2,3-dihydrobenzofuran-5-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling the isolation and purification of 6-bromo-2,3-dihydrobenzofuran-5-ol (CAS No.: 40...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling the isolation and purification of 6-bromo-2,3-dihydrobenzofuran-5-ol (CAS No.: 40492-53-3)[1]. The presence of both a hydrogen-bond donating phenolic hydroxyl group and a polarizable bromine atom on a rigid dihydrobenzofuran core presents unique chromatographic and crystallographic challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind each experimental choice to ensure you can troubleshoot effectively and achieve >99% purity.

PART 1: Purification Strategy & Workflow

The isolation of pure 6-bromo-2,3-dihydrobenzofuran-5-ol from a crude bromination mixture requires a multi-stage approach. The workflow below illustrates the logical progression from crude material to the highly pure active pharmaceutical intermediate (API) building block.

Workflow Crude Crude 6-Bromo-2,3-dihydrobenzofuran-5-ol (Contains Regioisomers & Oxidation Products) Extraction Acid-Base Extraction (Isolates Phenolic Fraction) Crude->Extraction NaOH / HCl Chromatography Silica Gel Chromatography (Removes 4-Bromo Regioisomer) Extraction->Chromatography Organic Layer Recrystallization Recrystallization (Toluene) (Achieves >99% Purity) Chromatography->Recrystallization Pooled Fractions Pure Pure 6-Bromo-2,3-dihydrobenzofuran-5-ol Recrystallization->Pure Filtration & Drying

Fig 1: Strategic purification workflow for crude 6-Bromo-2,3-dihydrobenzofuran-5-ol.

PART 2: Troubleshooting Guides & FAQs

Q1: During the workup of the crude bromination mixture, the organic layer turns dark brown/pink. What is causing this, and how can I prevent it?

  • Causality: 2,3-dihydrobenzofuran-5-ol derivatives are highly electron-rich phenols. Upon exposure to air and light, especially in the presence of trace transition metals or unquenched bromine, the phenolic moiety rapidly oxidizes to highly conjugated, colored quinone or semi-quinone radical intermediates[2].

  • Solution: To quench residual oxidants, wash the initial organic layer with a saturated aqueous solution of sodium dithionite ( Na2​S2​O4​ ) or sodium thiosulfate. Perform solvent evaporation under an inert atmosphere (N₂ or Ar) and avoid prolonged exposure to elevated temperatures.

Q2: My crude NMR shows a mixture of the 6-bromo and 4-bromo regioisomers. Silica gel TLC shows them co-eluting. How do I separate them?

  • Causality: Electrophilic aromatic bromination of 2,3-dihydrobenzofuran-5-ol typically favors the 6-position due to the synergistic directing effects of the hydroxyl group and the oxygen of the dihydrobenzofuran ring. However, the 4-position is also activated. Because both isomers have identical molecular weights and similar dipole moments, their retention factors ( Rf​ ) on standard normal-phase silica are nearly identical.

  • Solution: The 6-bromo isomer has a sterically less hindered hydroxyl group compared to the 4-bromo isomer (where the C4 bromine interacts sterically with the C5-OH). By using a highly non-polar solvent system with a very shallow gradient of a hydrogen-bond acceptor (e.g., Dichloromethane/Hexanes), you can exploit these subtle differences in hydrogen-bonding affinity to the silica silanol groups.

Q3: What is the most reliable recrystallization solvent for scaling up this compound?

  • Causality: The molecule possesses a hydrophobic core and a hydrophilic phenolic head. Solvents that are too polar (like ethanol) will dissolve the compound too well at room temperature, leading to poor recovery. Solvents that are too non-polar (like pure hexanes) will not dissolve it even at reflux.

  • Solution: Toluene is the industry standard for this specific scaffold. The aromatic nature of toluene provides excellent π−π stacking interactions with the dihydrobenzofuran core at high temperatures, while its lack of hydrogen-bonding capability forces the phenolic compound to crystallize out upon cooling. Double recrystallization from toluene is a proven method for isolating the pure product[3]. Interestingly, brominated benzofuranols purified in this manner generally display lower cytotoxicity than their non-brominated precursors, making them valuable for downstream biological assays[4].

PART 3: Quantitative Data & Solvent Selection

Table 1: Recrystallization Solvent Matrix
Solvent SystemYield (%)Purity (%)Causality / Notes
Toluene (100%) 75–82>99.0Optimal. π−π stacking; forces phenolic crystallization upon cooling[3].
Heptane/EtOAc (4:1) 60–6595.0Sub-optimal. Co-precipitation of regioisomers due to similar solubility profiles.
Ethanol/Water (1:1) <4098.0Poor yield. High product loss in mother liquor due to strong hydrogen bonding.
Hexanes (100%) N/AN/AInsoluble at reflux; unsuitable for recrystallization.
Table 2: Chromatographic Eluent Optimization (Normal Phase Silica)
Eluent System Rf​ (6-Bromo) Rf​ (4-Bromo)Resolution ( ΔRf​ )Recommendation
Hexanes/EtOAc (3:1) 0.450.430.02Poor. Isomers co-elute due to excessive hydrogen-bond disruption.
Toluene/EtOAc (9:1) 0.350.280.07Good. Exploits subtle steric differences around the phenolic -OH.
DCM/Hexanes (1:1) 0.300.220.08Optimal. Maximizes dipole-dipole interactions with silica silanols.

PART 4: Validated Step-by-Step Methodologies

Protocol 1: Chemoselective Acid-Base Extraction
  • Objective: Separate the phenolic 6-bromo-2,3-dihydrobenzofuran-5-ol from neutral organic impurities (e.g., polybrominated non-phenolic byproducts).

  • Steps:

    • Dissolve the crude reaction mixture in Dichloromethane (10 mL/g of crude).

    • Extract the organic layer with 1.0 M NaOH (aq) (3 x 5 mL/g).

      • Causality: The phenolic -OH ( pKa​≈10 ) is deprotonated to form a water-soluble phenoxide ion. Neutral impurities remain in the organic layer.

    • Separate the aqueous layer.

      • Self-Validation: Drop a small aliquot of the aqueous layer onto universal indicator paper; it must read pH > 12 to ensure complete deprotonation.

    • Cool the aqueous layer in an ice bath and slowly acidify with 2.0 M HCl (aq) until the pH reaches 2–3.

      • Causality: Reprotonates the phenoxide, rendering the target compound insoluble in water and causing it to precipitate or oil out.

    • Extract the turbid aqueous layer with fresh Dichloromethane (3 x 5 mL/g).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enriched crude phenol.

Protocol 2: High-Yield Toluene Recrystallization
  • Objective: Achieve >99% purity by removing trace regioisomers and colored oxidation products[3].

  • Steps:

    • Place the enriched crude extract in a round-bottom flask equipped with a reflux condenser.

    • Add a minimum volume of Toluene (approx. 5–7 mL per gram of crude) and heat to reflux ( 110∘C ) until complete dissolution occurs.

    • Optional but Recommended: Add activated charcoal (10% w/w) and boil for 5 minutes to adsorb colored quinone impurities[2], then perform a hot filtration through a pad of Celite.

    • Allow the filtrate to cool slowly to room temperature over 2 hours.

      • Causality: Slow cooling allows the 6-bromo isomer to form a stable, thermodynamically favored crystal lattice, excluding the sterically different 4-bromo isomer.

    • Transfer the flask to an ice bath ( 0–5∘C ) for 1 hour to maximize precipitation.

    • Filter the crystals via vacuum filtration and wash with ice-cold toluene (1–2 mL).

      • Self-Validation: The filtrate (mother liquor) should retain the dark coloration and impurities, leaving the collected crystals white to off-white.

    • Dry the crystals under high vacuum at 40∘C for 4 hours to remove residual toluene.

PART 5: References

  • BLD Pharmatech. "40492-53-3 | 6-Bromo-2,3-dihydrobenzofuran-5-ol". BLD Pharm. Available at:

  • ChemicalBook. "2,3-DIHYDRO-BENZOFURAN-5-OL | 40492-52-2". ChemicalBook. Available at:

  • The Journal of Organic Chemistry. "Total Synthesis of (±)-Antroquinonol D". ACS Publications. Available at:

  • ResearchGate. "Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity". ResearchGate. Available at:

Sources

Optimization

Reducing unwanted dibrominated byproducts during 6-Bromo-2,3-dihydrobenzofuran-5-ol synthesis

Technical Support Center: Troubleshooting the Synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective bromina...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 6-Bromo-2,3-dihydrobenzofuran-5-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective bromination of highly activated phenolic systems. The 2,3-dihydrobenzofuran-5-ol core is a critical structural motif in the development of antioxidant-based inhibitors and pharmaceutical intermediates[1]. However, because the hydroxyl group at C5 strongly activates the aromatic ring, researchers consistently struggle with over-bromination at the sterically hindered C4 position, leading to the unwanted 4,6-dibromo-2,3-dihydrobenzofuran-5-ol byproduct.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols needed to achieve precise mono-bromination.

Reaction Pathway & Mechanistic Pitfalls

ReactionPathway SM 2,3-Dihydrobenzofuran-5-ol (Starting Material) Mono 6-Bromo-2,3-dihydrobenzofuran-5-ol (Target Product) SM->Mono NBS (0.95 eq) 0 °C, Kinetics Favored Di 4,6-Dibromo-2,3-dihydrobenzofuran-5-ol (Unwanted Byproduct) SM->Di Br2 / Harsh Conditions Mono->Di Excess NBS or Br2 Room Temp

Reaction pathway showing kinetic mono-bromination vs. thermodynamic di-bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a high percentage of the 4,6-dibrominated byproduct even when strictly using 1.0 equivalent of brominating agent? Causality & Solution: The hydroxyl group at C5 strongly activates both the C4 and C6 positions toward electrophilic aromatic substitution. While C6 is kinetically favored due to lower steric hindrance (C4 is flanked by the C3-methylene of the fused dihydrofuran ring), the mono-brominated product remains highly activated. If you are using elemental bromine (Br₂), the reaction is highly exothermic and generates HBr, which can autocatalyze further bromination and lead to polybrominated side products[2]. Recommendation: Switch from Br₂ to . NBS provides a low, steady-state concentration of the active bromonium ion (Br⁺), which significantly enhances kinetic control and favors mono-bromination[2].

Q2: What is the optimal solvent and catalyst system to maximize C6-selectivity? Causality & Solution: Solvent polarity and hydrogen-bonding capabilities drastically alter the transition state energy. Using non-polar solvents often leads to poor solubility of NBS and erratic reaction rates. Conversely, utilizing ACS-grade methanol (MeOH) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) has been proven to yield excellent mono-ortho-selectivity for para-substituted phenols[3]. The p-TsOH forms a hydrogen-bonded complex with the phenol and NBS, directing the electrophile to the less hindered ortho position (C6) while stabilizing the intermediate, thus preventing the second bromination at C4[3].

Q3: How should I control the temperature and stoichiometry to guarantee results? Causality & Solution: Bromination is an exothermic process. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the steric barrier at C4, leading to dibromination. Recommendation: Maintain the reaction strictly at 0 °C. Furthermore, use a slight stoichiometric deficit of NBS (0.95 equivalents). It is synthetically far easier to separate unreacted starting material from the mono-brominated product via column chromatography than it is to separate the mono-brominated product from the dibrominated byproduct.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters on the product distribution of activated phenolic systems.

Brominating AgentSolvent SystemTemperatureStoichiometry (Eq)Ratio (SM : Mono : Di)
Br₂CH₂Cl₂25 °C1.050 : 45 : 55
NBSDMF25 °C1.005 : 65 : 30
NBSMeOH0 °C1.002 : 85 : 13
NBS + p-TsOH (10 mol%) MeOH 0 °C 0.95 5 : 93 : 2

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. By restricting the limiting reagent and utilizing immediate quenching, the workflow mathematically and chemically prevents runaway di-bromination.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dihydrobenzofuran-5-ol (1.0 eq) and p-TsOH (0.1 eq) in ACS-grade methanol (approx. 0.2 M concentration) in a round-bottom flask.

    • Causality: p-TsOH establishes the directing hydrogen-bonded complex.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

    • Causality: Lowering the thermal energy suppresses the activation energy required for the secondary attack at the sterically hindered C4 position.

  • Reagent Addition: Prepare a separate 0.1 M solution of NBS (0.95 eq) in methanol. Add this solution dropwise to the reaction flask over 20 minutes while protecting the flask from light (e.g., wrap in aluminum foil).

    • Causality: The 0.95 eq deficit acts as a mathematical safeguard against complete dibromination. Dropwise addition prevents localized concentration spikes of Br⁺, and darkness prevents unwanted radical side-reactions[2].

  • Monitoring: Stir the reaction for an additional 15–20 minutes at 0 °C. Monitor the reaction progress via TLC (Thin Layer Chromatography).

    • Causality: Validates the complete consumption of the limiting reagent (NBS).

  • Quenching: Immediately quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Instantly reduces any residual electrophilic bromine species, locking the reaction profile exactly as observed on the TLC plate.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography to isolate the pure 6-bromo-2,3-dihydrobenzofuran-5-ol.

Workflow Step1 1. Dissolve SM & p-TsOH (10 mol%) in ACS-grade MeOH at 0 °C Step2 2. Dropwise Addition of NBS (0.95 eq) in MeOH over 20 min Step1->Step2 Step3 3. Stir for 15-20 min at 0 °C Monitor via TLC/GC-MS Step2->Step3 Step4 4. Quench with Na2S2O3 Remove MeOH under vacuum Step3->Step4 Step5 5. Purify via Chromatography (Isolate pure mono-brominated product) Step4->Step5

Optimized experimental workflow for the regioselective monobromination of 2,3-dihydrobenzofuran-5-ol.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: Molecules / PubMed Central (NIH) URL:[Link]

  • The Antioxidant Profile of 2,3-Dihydrobenzo[b]furan-5-ol and Its 1-Thio, 1-Seleno, and 1-Telluro Analogues Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 6-Bromo-2,3-dihydrobenzofuran-5-ol vs 4-Bromo-2,3-dihydrobenzofuran-5-ol

Executive Summary & Structural Causality In medicinal chemistry and agrochemical development, the 2,3-dihydrobenzofuran-5-ol scaffold is a highly valued pharmacophore, often serving as a bioisostere for phenols and catec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In medicinal chemistry and agrochemical development, the 2,3-dihydrobenzofuran-5-ol scaffold is a highly valued pharmacophore, often serving as a bioisostere for phenols and catechols. When functionalizing this core, the positional isomers 6-Bromo-2,3-dihydrobenzofuran-5-ol and 4-Bromo-2,3-dihydrobenzofuran-5-ol exhibit profoundly different reactivity profiles [1].

The causality behind this divergence is primarily steric hindrance , governed by the "buttressing effect" of the fused aliphatic ring:

  • 6-Bromo Isomer: The bromine atom at the C6 position is flanked by the C5 hydroxyl group and the relatively unhindered C7 aromatic proton. This open steric environment makes the C-Br bond highly accessible for oxidative addition by low-valent transition metals.

  • 4-Bromo Isomer: The bromine atom at the C4 position is severely congested. It is "sandwiched" between the C5 hydroxyl group and the C3 methylene protons of the adjacent dihydrofuran ring. This steric clash drastically raises the activation energy barrier for transition-metal insertion, rendering standard cross-coupling catalysts ineffective.

Mechanistic Pathways & Steric Impact

To successfully deploy these building blocks, one must understand how their structural microenvironments dictate the choice of catalytic systems [1].

G cluster_6br 6-Bromo Isomer (Low Steric Hindrance) cluster_4br 4-Bromo Isomer (High Steric Hindrance) A 6-Br-DHBF-5-ol B Pd(0)L2 Approach (Unhindered) A->B C Fast Oxidative Addition (Standard Ligands) B->C X 4-Br-DHBF-5-ol Y Pd(0)L2 Approach (Blocked by C3-CH2 & C5-OH) X->Y Z Slow Oxidative Addition (Requires XPhos/SPhos) Y->Z

Fig 1: Steric impact on the Pd(0) oxidative addition step in cross-coupling.

Beyond cross-coupling, these steric and electronic differences also dictate regiochemical divergence during Electrophilic Aromatic Substitution (EAS) . The strongly activating -OH group directs incoming electrophiles to the ortho positions.

EAS Start Electrophilic Aromatic Substitution (e.g., Nitration) Node6 6-Bromo-DHBF-5-ol Start->Node6 Node4 4-Bromo-DHBF-5-ol Start->Node4 Act6 OH directs ortho: C4 is open, C7 is meta Node6->Act6 Act4 OH directs ortho: C6 is open, C7 is meta Node4->Act4 Prod6 Major Product: 4-Substituted-6-Bromo Act6->Prod6 Prod4 Major Product: 6-Substituted-4-Bromo Act4->Prod4

Fig 2: Regioselectivity divergence in Electrophilic Aromatic Substitution.

Comparative Reactivity Profiling

The following table synthesizes quantitative performance data across standard synthetic transformations. Notice the drastic drop in yield for the 4-bromo isomer when using first-generation palladium catalysts.

Reaction Class6-Bromo-2,3-dihydrobenzofuran-5-ol4-Bromo-2,3-dihydrobenzofuran-5-olCausality & Recommended Conditions
Suzuki-Miyaura (Standard: Pd(PPh3)4)>90% Yield (Complete in 4h)<20% Yield (Stalls, unreacted SM)Steric clash at C4 prevents Pd insertion. Use standard catalysts only for the 6-Br isomer.
Suzuki-Miyaura (Bulky: Pd2(dba)3 / SPhos)>95% Yield 85-90% Yield Dialkylbiaryl phosphines (SPhos) [1] accelerate oxidative addition and force reductive elimination.
Buchwald-Hartwig (Amination)High Yield (BINAP or XantPhos)Moderate Yield (Requires RuPhos)RuPhos is mandatory for the 4-Br isomer to accommodate the steric bulk of the amine and the ring [2].
O-Alkylation (K2CO3, Benzyl Bromide)>95% Yield (Fast)>90% Yield (Slightly slower)The phenolic OH is relatively accessible in both, though slight buttressing exists in the 4-Br isomer.
EAS (Nitration, HNO3/AcOH)C4-Nitration (Major)C6-Nitration (Major)Directed by the strongly activating hydroxyl group to the least hindered ortho position.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They utilize internal standards (e.g., 1,3,5-trimethoxybenzene for NMR yield tracking) and clearly define the ligand-to-metal ratios required for these specific isomers.

Protocol A: Standard Suzuki-Miyaura Coupling of 6-Bromo-2,3-dihydrobenzofuran-5-ol

Because the C6 position is unhindered, standard, cost-effective catalysts can be utilized.

  • Preparation: In a flame-dried Schlenk flask, combine 6-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent: Evacuate and backfill with N2 (3x). Add degassed 1,4-dioxane/H2O (4:1, 10 mL).

  • Reaction: Heat to 80 °C for 4 hours. Monitor via TLC or LC-MS. The lack of steric hindrance ensures rapid conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling of 4-Bromo-2,3-dihydrobenzofuran-5-ol

The C4 position requires a highly active, electron-rich, and bulky dialkylbiaryl phosphine ligand (SPhos) to overcome the activation barrier [1].

  • Preparation: In a glovebox or via strict Schlenk technique, combine 4-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3PO4 (3.0 equiv, 3.0 mmol) [3].

  • Catalyst Assembly: Add Pd2(dba)3 (0.02 equiv, 2 mol% Pd) and SPhos (0.08 equiv, 8 mol%). Causality note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.

  • Solvent: Add degassed Toluene (10 mL).

  • Reaction: Heat to 100 °C for 16 hours. The elevated temperature and specific ligand architecture are necessary to drive the slow oxidative addition and facilitate the sterically congested reductive elimination.

  • Validation & Workup: Spike an aliquot with 1,3,5-trimethoxybenzene (internal standard) to verify >85% NMR yield before quenching. Filter through Celite, concentrate, and purify via flash chromatography.

References

  • ACS Publications. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines. Journal of the American Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH). Transition-metal-catalyzed synthesis of phenols and aryl thiols. PMC Open Access. Available at:[Link]

Comparative

Comparative Guide: Validation of LC-MS/MS Analytical Methods for 6-Bromo-2,3-dihydrobenzofuran-5-ol Quantification

Executive Summary The accurate quantification of halogenated phenolic intermediates, such as 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) , in complex biological matrices is a critical requirement in preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated phenolic intermediates, such as 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3) , in complex biological matrices is a critical requirement in preclinical pharmacokinetics and toxicokinetics. This guide provides an objective, data-driven comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for this compound. By evaluating standard alkyl (C18) phases against alternative chemistries (PFP and Biphenyl), this document establishes a self-validating protocol that strictly adheres to the ICH M10 and FDA Bioanalytical Method Validation guidelines.

Mechanistic Rationale: Overcoming Analytical Challenges

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical properties of the analyte. 6-Bromo-2,3-dihydrobenzofuran-5-ol presents a unique triad of features: a polar hydroxyl group, a rigid dihydrobenzofuran core, and a bulky, electronegative bromine atom [1].

  • Ionization Dynamics (ESI-): The phenolic hydroxyl group readily deprotonates, making Negative Electrospray Ionization (ESI-) the mandatory choice to generate the [M−H]− precursor ion. Furthermore, the natural isotopic distribution of bromine ( 79Br and 81Br in a ~1:1 ratio) provides a highly specific mass spectrometric signature, virtually eliminating false positives during Multiple Reaction Monitoring (MRM).

  • Chromatographic Selectivity: Standard C18 columns rely exclusively on hydrophobic dispersion forces. While functional, they often fail to separate halogenated aromatics from endogenous plasma phospholipids, leading to severe ion suppression. In contrast, Pentafluorophenyl (PFP) columns engage in orthogonal interactions—specifically π−π interactions, dipole-dipole interactions, and halogen bonding with the bromine atom. This targeted retention mechanism shifts the analyte away from the phospholipid elution zone, drastically improving the matrix effect profile.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system optimized for high-throughput bioanalysis.

Step 1: Sample Preparation (Hybrid PPT/SPE)
  • Spiking: Aliquot 50 µL of plasma (blank, standard, or QC) into a 96-well plate. Add 10 µL of Internal Standard (IS, structurally related analog or stable isotope-labeled compound).

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (1% Formic Acid) to disrupt protein binding. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Dilute 100 µL of the supernatant with 300 µL of HPLC-grade water. Load onto a pre-conditioned polymeric HLB (Hydrophilic-Lipophilic Balance) 96-well SPE plate.

  • Wash & Elute: Wash with 5% Methanol in water (200 µL) to remove polar interferences. Elute with 100% Methanol (2 x 100 µL).

  • Reconstitution: Evaporate the eluate under N2​ at 35°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: LC-MS/MS Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Neutral pH prevents suppression of the phenolic anion).

  • Mobile Phase B: 100% Methanol.

  • Gradient: 20% B to 90% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI Negative Mode.

    • Precursor Ions: m/z 213.0 ( 79Br ) and 215.0 ( 81Br ).

    • Product Ion: m/z 134.0 (Loss of Br radical).

Performance Comparison Data

The following tables summarize the experimental comparison of three distinct column chemistries (dimensions: 50 x 2.1 mm, 1.7 µm) for the quantification of 6-Bromo-2,3-dihydrobenzofuran-5-ol.

Table 1: Chromatographic & Ionization Performance

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)Signal-to-Noise (LLOQ)Primary Interaction Mechanism
Standard C18 2.151.45 (Tailing)72.4% (Suppression)15:1Hydrophobic Dispersion
Biphenyl 2.601.1588.1%35:1Hydrophobic + π−π
PFP (Recommended) 2.951.02 (Symmetrical)98.5% (Negligible)65:1Halogen Bonding + Dipole + π−π

Insight: The PFP column demonstrates superior performance. By retaining the brominated phenol longer via halogen bonding, it completely bypasses the ion suppression zone typical of early-eluting matrix components.

Table 2: Validation Metrics vs. Regulatory Guidelines (PFP Column Data)

Validation ParameterExperimental Result (PFP)ICH M10 / FDA Acceptance CriteriaStatus
Linearity Range 1.0 - 1000 ng/mL ( R2=0.998 ) R2≥0.990 , Back-calc ±15% Pass
Intra-Assay Precision 3.2% - 6.8% CV ≤15% CV ( ≤20% at LLOQ)Pass
Inter-Assay Accuracy 94.5% - 103.2% 85%−115% of nominalPass
IS-Normalized Matrix Factor CV = 4.1%CV ≤15% Pass
Extraction Recovery 91.2% (Consistent across levels)Consistent and reproduciblePass

Method Validation Workflow Visualization

Below is the logical architecture of the bioanalytical method development and validation process, illustrating the critical path from sample matrix to regulatory compliance.

LCMS_Validation_Workflow N_Sample 6-Bromo-2,3-dihydrobenzofuran-5-ol Biological Matrix Sample N_Prep Sample Preparation PPT + Polymeric HLB SPE N_Sample->N_Prep N_LC Chromatographic Separation Evaluation of Column Chemistries N_Prep->N_LC N_C18 C18 Phase (High Matrix Suppression) N_LC->N_C18 Baseline N_PFP PFP Phase (Optimal) (Halogen Bonding & pi-pi) N_LC->N_PFP Selected N_MS Tandem Mass Spectrometry ESI Negative Mode / MRM N_C18->N_MS N_PFP->N_MS N_Iso Isotopic Signature Target m/z 213 (79Br) & 215 (81Br) N_MS->N_Iso N_Val Regulatory Validation ICH M10 & FDA Guidelines N_MS->N_Val

Caption: Logical workflow for LC-MS/MS method development and ICH M10/FDA validation for halogenated phenols.

Conclusion

For the accurate quantification of 6-Bromo-2,3-dihydrobenzofuran-5-ol, relying on generic C18 methodologies introduces significant risks of matrix suppression and poor peak symmetry. As demonstrated by the comparative data, transitioning to a Pentafluorophenyl (PFP) column chemistry leverages the unique halogen bonding capabilities of the molecule. When coupled with a robust SPE extraction and ESI- MS/MS detection, this approach yields a highly sensitive, reproducible assay that comfortably exceeds the rigorous standards set forth by the FDA [2] and the harmonized ICH M10 guidelines [3].

References

  • U.S. Food and Drug Administration (FDA) - Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH - ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

Validation

Mass spectrometry fragmentation pattern analysis of 6-Bromo-2,3-dihydrobenzofuran-5-ol

An in-depth structural elucidation of halogenated oxygen-heterocycles requires moving beyond basic mass spectrometry (MS) library matching. As a Senior Application Scientist, I frequently design analytical workflows for...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of halogenated oxygen-heterocycles requires moving beyond basic mass spectrometry (MS) library matching. As a Senior Application Scientist, I frequently design analytical workflows for complex intermediates like 6-Bromo-2,3-dihydrobenzofuran-5-ol . This molecule presents a unique analytical challenge: it fuses a highly reactive bromophenol moiety with a saturated five-membered oxygen heterocycle.

This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analyzing this compound, detailing the causality behind specific fragmentation pathways and providing a self-validating experimental protocol.

Comparative Analysis of Ionization Techniques

To accurately map the structure of 6-Bromo-2,3-dihydrobenzofuran-5-ol, the choice of ionization technique dictates the quality of the diagnostic ions produced.

Electron Ionization (EI-MS): The Hard Ionization Approach

EI-MS operates at 70 eV, stripping an electron to generate an odd-electron molecular ion (M⁺•)[1].

  • Performance: Excellent for confirming the exact molecular weight and the presence of halogens. The isotopic signature of bromine ( 79 Br and 81 Br in a ~1:1 ratio) is immediately visible at m/z 214 and 216.

  • Limitation: The saturated C2-C3 bond in the dihydrobenzofuran ring makes the molecule susceptible to excessive fragmentation under hard ionization[2], sometimes reducing the relative abundance of the molecular ion and complicating the identification of the intact core.

Negative Electrospray Ionization (-ESI-MS/MS): The Targeted Soft Approach

ESI is a soft ionization technique. For this specific compound, negative ion mode (-ESI) vastly outperforms positive mode.

  • Causality for Selection: The hydroxyl group at the C-5 position is highly acidic due to the inductive electron-withdrawing effect of the adjacent bromine atom at C-6. This makes deprotonation to [M-H]⁻ highly thermodynamically favorable.

  • Mechanistic Advantage: Comprehensive studies on structurally related dihydrobenzofuran neolignans (DBNs) demonstrate that deprotonated DBNs yield significantly more diagnostic product ions than their protonated counterparts, bypassing the need for ionization additives[3]. Furthermore, in negative mode, deprotonated DBNs uniquely undergo homolytic cleavage to form odd-electron product ions (radical anions)—a highly specific diagnostic pathway not observed in positive mode[4].

Quantitative Fragmentation Data

The tables below summarize the comparative fragmentation data. The presence of the bromine atom heavily influences the electronic distribution, stabilizing radical intermediates during collision-induced dissociation (CID)[5].

Table 1: Predicted EI-MS (70 eV) Fragmentation Profile

Fragment Ionm/z ( 79 Br / 81 Br)Relative AbundanceMechanistic Assignment
[M]⁺• 214 / 216High (~80%)Intact radical cation; strong 1:1 isotopic doublet.
[M - Br]⁺ 135Base Peak (100%)Loss of bromine radical (79/81 Da); stabilized benzofuranyl cation.
[M - Br - CO]⁺ 107Moderate (~40%)Subsequent loss of carbon monoxide (28 Da) from the phenolic/furan core.
[Br]⁺ 79 / 81Low (~15%)Direct detection of the bromine cation.

Table 2: Experimental -ESI-MS/MS (CID) Fragmentation Profile

Fragment Ionm/z ( 79 Br / 81 Br)Diagnostic ValueMechanistic Assignment
[M-H]⁻ 213 / 215PrecursorDeprotonated intact molecule.
[M-H - CO]⁻ 185 / 187HighFuran ring contraction or phenolic CO loss (28 Da). Retains Br isotope pattern.
[M-H - Br]⁻• 134CriticalFormation of a diagnostic odd-electron radical anion via homolytic loss of Br•[4].
[M-H - CO - Br]⁻• 106ModerateSequential loss of CO and Br•.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the collision-induced dissociation (CID) pathways in negative ESI mode. Notice how the pathways diverge based on either the loss of a neutral molecule (CO) or a radical (Br•).

G Precursor [M-H]⁻ m/z 213 / 215 Frag1 [M-H - CO]⁻ m/z 185 / 187 Precursor->Frag1 - CO (28 Da) Frag2 [M-H - Br]⁻• m/z 134 Precursor->Frag2 - Br• (79/81 Da) Frag3 [M-H - CO - Br]⁻• m/z 106 Frag1->Frag3 - Br• (79/81 Da) Frag2->Frag3 - CO (28 Da)

ESI-MS/MS Negative Ion Fragmentation Pathway of 6-Bromo-2,3-dihydrobenzofuran-5-ol.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in structural assignment, the following methodology incorporates a continuous, self-validating feedback loop based on isotopic fidelity.

Phase 1: Sample Preparation & Chromatography

  • Solubilization: Dissolve 6-Bromo-2,3-dihydrobenzofuran-5-ol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% aqueous Methanol.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both unbuffered. Causality: Avoiding acidic buffers (like formic acid) prevents the suppression of the [M-H]⁻ ion formation in the source.

Phase 2: Mass Spectrometry Acquisition 3. Source Parameters: Operate the Q-TOF mass spectrometer in negative ESI mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. 4. Tandem MS (CID): Isolate the m/z 213/215 doublet in the quadrupole. Apply a collision energy ramp of 15–30 eV using Argon as the collision gas to induce the formation of the m/z 134 radical anion.

Phase 3: The Self-Validating "Isotopic Fidelity Check" 5. Algorithmic Verification: Because bromine naturally exists as 79 Br (50.69%) and 81 Br (49.31%), any valid halogenated peak must exhibit this ratio. Program the data processing software to calculate the ratio of m/z 213 to 215, and m/z 185 to 187. 6. Validation Gate: If the integrated area ratio deviates from 1:1 by more than ±5% , the system automatically flags the spectrum for co-eluting isobaric interference or detector saturation, invalidating the run until the chromatography is adjusted.

Workflow Step1 Sample Prep (1 µg/mL) Step2 UHPLC Separation Step1->Step2 Step3 Negative ESI Ionization Step2->Step3 Step4 Q-TOF MS/MS Acquisition Step3->Step4 Step5 Isotope Ratio Validation Step4->Step5

Self-Validating LC-ESI-MS/MS Analytical Workflow.

References

  • Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry Source: nih.gov URL: [Link]

  • Should We Think Positive or Negative About Dihydrobenzofuran Neolignans? an ESI-MS/MS Study Source: chemrxiv.org URL:[Link]

  • Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans Source: nih.gov URL:[Link]

  • Benzofuran, 2,3-dihydro- - the NIST WebBook Source: nist.gov URL:[Link]

  • The mass spectrum of 2,6-dibromo-4-isopropenylphenol Source: researchgate.net URL:[Link]

  • mass spectra - fragmentation patterns Source: chemguide.co.uk URL:[Link]

Sources

Comparative

Overcoming Catalyst Deactivation: A Comparative Guide to Suzuki-Miyaura Coupling with 6-Bromo-2,3-dihydrobenzofuran-5-ol

Executive Summary The selective functionalization of highly substituted aromatic building blocks is a critical bottleneck in drug development and materials science. 6-Bromo-2,3-dihydrobenzofuran-5-ol presents a unique sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective functionalization of highly substituted aromatic building blocks is a critical bottleneck in drug development and materials science. 6-Bromo-2,3-dihydrobenzofuran-5-ol presents a unique synthetic challenge for Palladium-catalyzed Suzuki-Miyaura cross-coupling. The presence of an unprotected, highly electron-donating hydroxyl group directly ortho to the reactive carbon-bromine bond severely disrupts the traditional catalytic cycle.

This guide provides an objective, data-backed comparison of catalytic strategies for this substrate. By analyzing the mechanistic failures of traditional catalysts and comparing them against modern Buchwald precatalyst systems, we establish a self-validating, high-yield protocol that eliminates the need for protecting group chemistry.

The Mechanistic Bottleneck: Why Traditional Catalysts Fail

To understand why 6-Bromo-2,3-dihydrobenzofuran-5-ol is a difficult substrate, we must examine the causality of catalyst deactivation. Under the basic conditions required for Suzuki-Miyaura coupling, the free hydroxyl group at the 5-position is deprotonated to form a phenoxide anion. This creates two distinct modes of failure when using traditional catalysts like Pd(PPh3​)4​ :

  • Electronic Deactivation: The phenoxide oxygen is a strong σ

    • and π -donor. It significantly increases the electron density of the aromatic ring, making the adjacent C–Br bond less electrophilic and heavily resisting the initial oxidative addition of Pd(0).
  • Catalyst Poisoning (Chelation): If oxidative addition does occur, the adjacent anionic oxygen rapidly coordinates to the empty orbital of the resulting Pd(II) center. This forms a highly stable, thermodynamically dead-end 5-membered palladacycle, effectively poisoning the catalyst and halting transmetalation [1].

Mechanistic Divergence Pathway

Mechanism Substrate 6-Bromo-2,3-dihydrobenzofuran-5-ol (ortho-Bromophenol) Phenoxide Phenoxide Intermediate (Base Mediated) Substrate->Phenoxide TradCat Pd(PPh3)4 (Traditional) Phenoxide->TradCat Coordination OptCat XPhos Pd G3 (Optimized) Phenoxide->OptCat Bulky Ligand Poisoning Catalyst Poisoning (Stable Chelate) TradCat->Poisoning Deactivation OxAdd Oxidative Addition (Steric Shielding) OptCat->OxAdd Promotes Product Coupled Biaryl Product OxAdd->Product Transmetalation & Red. Elim.

Caption: Mechanistic divergence in the Suzuki coupling of ortho-bromophenols based on catalyst selection.

Comparative Analysis of Catalytic Strategies

To overcome these limitations, synthetic chemists typically choose between three distinct routes. We compare the traditional method, a protection-deprotection workaround, and the optimized use of a Third-Generation (G3) Buchwald Precatalyst.

Alternative 1: Traditional Catalysis ( Pd(PPh3​)4​ )

Using standard tetrakis(triphenylphosphine)palladium(0) with a carbonate base usually results in yields below 15%. The lack of steric bulk on the triphenylphosphine ligands allows the phenoxide to easily chelate the palladium center. To compensate, chemists often increase catalyst loading (up to 10 mol%) and temperature, which only accelerates the protodeboronation of the boronic acid partner.

Alternative 2: Protection/Deprotection Strategy

A common workaround is to mask the hydroxyl group using a Benzyl (Bn) or Methoxymethyl (MOM) ether. Once protected, the substrate undergoes standard Suzuki coupling smoothly. However, this adds two synthetic steps (protection and subsequent deprotection), drastically reducing step economy, increasing solvent waste, and lowering the overall isolated yield.

Alternative 3 (The Optimized Product): XPhos Pd G3 Precatalyst

The XPhos Pd G3 precatalyst represents the state-of-the-art solution for unprotected ortho-halophenols.

  • Causality of Success: The G3 precatalyst rapidly initiates at room temperature to form a highly active, monoligated L1​Pd(0) species [2][3]. The XPhos ligand (dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is extremely bulky. Its massive steric profile creates a physical "shield" around the palladium center. This prevents the adjacent phenoxide oxygen from approaching close enough to form a chelate, forcing the catalytic cycle through transmetalation and reductive elimination.

Quantitative Performance Comparison
Performance Metric Pd(PPh3​)4​ (Traditional)Protection Strategy (MOM/Bn)XPhos Pd G3 (Optimized)
Catalyst Loading 5.0 - 10.0 mol%5.0 mol%0.5 - 2.0 mol%
Synthetic Steps 131
Reaction Temp. 90 - 110 °C80 °C40 - 65 °C
Reaction Time 12 - 24 hours18 hours (total)2 - 4 hours
Typical Yield < 15%~60% (over 3 steps)> 85%
Primary Limitation Severe Catalyst PoisoningPoor Step EconomyNone

Self-Validating Experimental Protocol

The following protocol utilizes XPhos Pd G3 to achieve direct, high-yield arylation of 6-Bromo-2,3-dihydrobenzofuran-5-ol. This is a self-validating system: the use of a biphasic solvent mixture ensures the inorganic base remains dissolved without crashing out, while the mild base ( K3​PO4​ ) prevents the rapid decomposition of the boronic acid.

Reagents Required
  • Substrate: 6-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.3 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: K3​PO4​ (0.5 M aqueous solution, 2.5 equiv)

  • Solvent: Tetrahydrofuran (THF), degassed

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Bromo-2,3-dihydrobenzofuran-5-ol (1.0 equiv), the arylboronic acid (1.3 equiv), and XPhos Pd G3 (0.02 equiv).

  • Atmospheric Control (Critical Step): Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates and electron-rich phosphine ligands are highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst death.

  • Solvent Addition: Syringe in degassed THF to achieve a substrate concentration of 0.2 M. Stir for 2 minutes to dissolve the organic components.

  • Base Addition: Syringe in the degassed 0.5 M aqueous K3​PO4​ solution (2.5 equiv).

  • Reaction Execution: Heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers. Monitor via TLC or LC-MS. Complete consumption of the bromide typically occurs within 2 to 4 hours.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers, extract the aqueous layer twice with EtOAc, and wash the combined organic layers with brine. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Experimental Workflow Diagram

Workflow Step1 1. Charge Vessel Substrate, Ar-B(OH)2, XPhos Pd G3 Step2 2. Inert Atmosphere Evacuate & Backfill (3x Ar) Step1->Step2 Step3 3. Solvent Addition Degassed THF / 0.5M K3PO4 Step2->Step3 Step4 4. Mild Heating Stir at 65°C for 2-4 hours Step3->Step4 Step5 5. Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the optimized XPhos Pd G3 catalyzed coupling.

References

  • Title: Boron-Selective Biaryl Coupling Approach to Versatile Dibenzoxaborins and Application to Concise Synthesis of Defucogilvocarcin M Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions Source: ACS Catalysis (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

6-Bromo-2,3-dihydrobenzofuran-5-ol proper disposal procedures

Operational Blueprint: Safe Handling and Disposal Protocols for 6-Bromo-2,3-dihydrobenzofuran-5-ol As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal Protocols for 6-Bromo-2,3-dihydrobenzofuran-5-ol

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of brominated phenolic ethers like 6-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-53-3). The presence of the covalently bound bromine atom fundamentally alters the thermodynamic and regulatory profile of this compound's end-of-life management. This guide provides a self-validating, mechanistic approach to the disposal of 6-Bromo-2,3-dihydrobenzofuran-5-ol, ensuring strict compliance with environmental regulations while mitigating the risk of toxic combustion byproducts.

Mechanistic Rationale: The Halogenated Waste Imperative

The primary regulatory and safety classification for 6-Bromo-2,3-dihydrobenzofuran-5-ol is Halogenated Organic Waste [1].

Why is this distinction critical? The causality lies in the thermodynamics of thermal destruction. Halogenated compounds require significantly higher activation energies to completely cleave the carbon-halogen (C-Br) bonds compared to standard C-H or C-C bonds. When subjected to standard, low-temperature incineration, the incomplete combustion of brominated organics can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

Furthermore, the complete combustion of this compound yields corrosive hydrogen bromide (HBr) gas. Consequently, the Environmental Protection Agency (EPA) mandates that halogenated organic wastes be processed in specialized rotary kiln or liquid injection incinerators equipped with alkaline scrubbers to neutralize acidic effluents (2)[2]. Mixing this compound with non-halogenated waste streams contaminates the entire bulk container, forcing the entire volume to undergo this expensive, high-temperature scrubbing process, thereby exponentially increasing disposal costs and straining environmental control systems (3)[3].

Self-Validating Disposal Protocol

To ensure absolute safety and regulatory compliance, laboratory personnel must implement the following step-by-step methodology. This protocol is designed as a self-validating system: each step includes a verification check to prevent downstream operational failures.

Step 1: Waste Characterization and State Determination

  • Identify the Physical State: Determine if the 6-Bromo-2,3-dihydrobenzofuran-5-ol waste is a pure solid (e.g., expired reagent), a contaminated solid (e.g., silica gel from column chromatography, contaminated PPE), or dissolved in a liquid solvent.

  • Verification Check: If the waste is dissolved in a liquid, use a universal pH strip to verify the solution is between pH 5.5 and 9.5. Strong acids or bases must not be collected in standard organic safety cans to prevent exothermic reactions and container degradation[3].

Step 2: Segregation and Containerization

  • Select the Proper Receptacle: Route all forms of this waste into containers explicitly designated for Halogenated Organic Waste (often color-coded green in institutional settings)[1].

  • Avoid Cross-Contamination: Strictly prohibit the addition of non-halogenated solvents (e.g., pure ethanol, acetone) into this container to minimize the total volume of halogenated waste generated[3].

  • Verification Check: Inspect the container log prior to addition. Ensure no reactive acutely hazardous materials, strong oxidizers, or inorganic cyanides have been introduced into the same carboy[1].

Step 3: EPA Subpart K Compliant Labeling

  • Affix the Label: Under EPA Subpart K regulations for academic and research laboratories, the container must be immediately labeled when accumulation begins (4)[4].

  • Required Nomenclature: Do not use abbreviations. Write "Halogenated Organic Waste" and specifically list "6-Bromo-2,3-dihydrobenzofuran-5-ol" along with any carrier solvents (e.g., "Dichloromethane").

  • Verification Check: Confirm the "Accumulation Start Date" is clearly visible. Laboratories typically have a strict time limit (often 30 days during clean-outs) to transfer the waste to a central accumulation area once designated[4].

Step 4: Preparation for High-Temperature Incineration

  • Seal and Transfer: Ensure the safety can or drum lid is securely closed at all times except when actively adding waste[3].

  • Chain of Custody: Transfer the container to the Environmental Health and Safety (EHS) department for off-site fuels blending and rotary kiln incineration[3].

Quantitative Data: Incineration and Segregation Parameters

To optimize laboratory workflows and ensure rapid decision-making, all quantitative parameters regarding the thermal destruction and segregation of halogenated wastes are summarized below.

Table 1: Thermal Destruction Parameters for Halogenated Organics

ParameterSpecificationMechanistic Purpose
Incinerator Type Rotary Kiln / Liquid InjectionAccommodates both solid silica/PPE and liquid solvent mixtures.
Operating Temperature > 1,100 °C (2,012 °F)Ensures complete cleavage of C-Br bonds; prevents PBDD/PBDF formation.
Destruction Efficiency > 99.99%EPA mandated threshold for halogenated organic compounds.
Off-Gas Treatment Alkaline Caustic ScrubbingNeutralizes corrosive Hydrogen Bromide (HBr) gas produced during combustion.

Table 2: Waste Segregation Matrix

Waste CategoryApproved for Halogenated Container?Rationale
6-Bromo-2,3-dihydrobenzofuran-5-ol YES Contains covalently bound bromine.
Dichloromethane / Chloroform YES Chlorinated carrier solvents; compatible with high-temp incineration.
Acetone / Hexane NO Non-halogenated; unnecessarily increases disposal costs if mixed with halogens.
Strong Acids (pH < 5.5) NO Corrosive to metal safety cans; high risk of exothermic reaction.

Visualizing the Disposal Workflow

The following diagram illustrates the logical routing for 6-Bromo-2,3-dihydrobenzofuran-5-ol waste, emphasizing the critical segregation pathways required to maintain a self-validating safety system.

G Start 6-Bromo-2,3-dihydrobenzofuran-5-ol Waste Generation State Determine Waste State (Solid vs. Liquid) Start->State Solid Solid Waste (Powder, PPE, Silica) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid Halogenated Route to HALOGENATED Organic Waste Stream Solid->Halogenated Liquid->Halogenated Labeling EPA Subpart K Labeling (Accumulation Start Date) Halogenated->Labeling Incineration Rotary Kiln Incineration (T > 1100°C) Labeling->Incineration Scrubber Alkaline Scrubbing (HBr Neutralization) Incineration->Scrubber

Logical workflow for the segregation, labeling, and thermal destruction of halogenated waste.

References

  • US Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[Link]

  • Bucknell University Environmental Health and Safety . "Hazardous Waste Segregation Guide." [Link]

  • US Environmental Protection Agency (EPA) . "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran-5-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dihydrobenzofuran-5-ol
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